Verteporfin (Standard)
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. |
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CAS No. |
129497-78-5 |
Molecular Formula |
C82H84N8O16 |
Molecular Weight |
1437.6 g/mol |
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |
InChI Key |
NJLRKAMQPVVOIU-IDLGWYNRSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |
Appearance |
Black solid powder |
Other CAS No. |
133513-12-9 129497-78-5 |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |
Origin of Product |
United States |
Mechanistic Insights into Verteporfin S Biological Activity
Photochemical Principles of Verteporfin Activation
Verteporfin acts as a photosensitizer, absorbing light energy and transferring it to surrounding molecules to initiate photochemical reactions. wikipedia.orgmims.compatsnap.comnih.govresearchgate.netmedscape.comcellsignal.jpaetna.comfrontiersin.orgresearchgate.netresearchgate.net This process is the cornerstone of its therapeutic mechanism in photodynamic therapy. wikipedia.orgpatsnap.comnih.govresearchgate.netcellsignal.jpaetna.comfrontiersin.orgresearchgate.net
Generation of Reactive Oxygen Species (ROS) and Singlet Oxygen
Upon illumination with nonthermal red light, typically around 689-693 nm, in an oxygen-rich environment, verteporfin is excited to a triplet state. wikipedia.orgmims.compatsnap.comdrugbank.commedscape.comaetna.comresearchgate.netplos.org This excited state verteporfin can then transfer energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). wikipedia.orgmims.comdrugbank.comnih.govresearchgate.netmedscape.comcellsignal.jpaetna.comresearchgate.netresearchgate.netplos.orgnih.gov Singlet oxygen is a potent cytotoxic agent with a short diffusion range, allowing for localized damage to biological structures. wikipedia.orgmims.comdrugbank.commedscape.complos.orgnih.gov
Molecular Interactions Leading to Mitochondrial Damage
Verteporfin can induce mitochondrial damage upon photoactivation through the accumulation of ROS. frontiersin.orgresearchgate.netnih.gov Mitochondria are particularly susceptible to oxidative damage due to their high oxygen consumption and proximity to ROS generation sites. nih.gov Studies have shown that verteporfin treatment can lead to a decrease in mitochondrial membrane potential and an increase in ROS levels within cells. nih.gov This oxidative stress can disrupt mitochondrial morphology and inhibit mitochondrial viability. nih.gov Furthermore, verteporfin has been shown to affect proteins involved in mitochondrial function and mitophagy, such as PINK1 and parkin. nih.gov Inhibition of YAP function by verteporfin has also been linked to mitochondrial damage and dysfunction. thno.orgthno.org
Vascular-Targeted Mechanisms
A key aspect of verteporfin's clinical utility is its preferential targeting of neovascularization. patsnap.comdrugbank.comnih.govresearchgate.netmedscape.comaetna.comfrontiersin.orgfda.govresearchgate.net This selectivity allows for the localized treatment of conditions characterized by abnormal blood vessel growth while minimizing damage to surrounding healthy tissue. patsnap.comaetna.comresearchgate.net
Preferential Localization in Neovascular Endothelium via Lipoprotein Uptake
Verteporfin is transported in the plasma primarily by lipoproteins, particularly low-density lipoproteins (LDL). drugbank.comnih.govresearchgate.netmedscape.comaetna.comfda.govfda.govdovepress.com Neovascular endothelial cells, which are rapidly proliferating, often exhibit a higher expression of LDL receptors compared to normal endothelial cells. nih.govresearchgate.netmedscape.comfrontiersin.orgdovepress.com This increased expression facilitates the preferential uptake of verteporfin into these abnormal vessels. nih.govresearchgate.netmedscape.comfrontiersin.orgdovepress.com The liposomal formulation of verteporfin can further enhance its specific targeting and uptake by cells with high LDL receptor expression. nih.govresearchgate.netmedscape.comfrontiersin.org
Induction of Endothelial Cell Injury and Dysfunction
Upon photoactivation within the neovascular endothelium, the generated ROS and singlet oxygen cause localized damage to the endothelial cells. wikipedia.orgmims.comdrugbank.commedscape.comcellsignal.jpaetna.comfrontiersin.orgfda.gov This oxidative damage can lead to endothelial cell injury, dysfunction, and ultimately cell death through processes like apoptosis. cellsignal.jpfrontiersin.orgfrontiersin.orgdovepress.com The damage to the endothelial cell membrane can alter the cytoskeleton, leading to cell rounding and retraction. researchgate.net
Downstream Effects on Coagulation Cascades, Platelet Aggregation, and Microvascular Occlusion
The damage induced to the vascular endothelium by photoactivated verteporfin triggers a cascade of downstream events that lead to the occlusion of the targeted microvasculature. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.org Damaged endothelial cells release procoagulant and vasoactive factors, including those from the lipo-oxygenase and cyclo-oxygenase pathways (such as leukotrienes and thromboxane). drugbank.comaetna.comfda.govfda.gov This release promotes platelet activation and aggregation at the site of injury. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.org The activation of the coagulation cascade, along with platelet aggregation and fibrin (B1330869) clot formation, results in the blockage of the affected microvessels and subsequent blood flow stagnation. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.orgnih.govmdpi.combiochemia-medica.com This targeted microvascular occlusion is a primary mechanism by which verteporfin therapy achieves its therapeutic effect in neovascular conditions. drugbank.comnih.govresearchgate.netmedscape.comaetna.comfrontiersin.orgfrontiersin.orgfda.govresearchgate.netamdbook.org
Light-Independent Cellular and Molecular Pathways
Verteporfin exerts several effects on tissue regeneration, inflammation, and tumor development even without photoactivation frontiersin.org. These effects are mediated through various molecular pathways, distinct from the reactive oxygen species generation associated with PDT.
Inhibition of the Yes-Associated Protein (YAP) / Transcriptional Coactivator with PDZ-binding Motif (TAZ) Pathway
A key light-independent mechanism of verteporfin involves the inhibition of the YAP/TAZ pathway, which is a central effector of the Hippo signaling pathway frontiersin.orgoup.com. YAP and TAZ are transcriptional coactivators that play pivotal roles in regulating organ size, tissue homeostasis, and tumorigenesis frontiersin.orgoup.commdpi.com. Verteporfin has been identified as an inhibitor of the interaction between YAP and TEAD (TEA domain) transcription factors, thereby blocking the transcriptional activation of genes downstream of YAP nih.gov. This inhibition can lead to decreased cell proliferation nih.gov.
Studies have shown that verteporfin can inhibit YAP without photoactivation frontiersin.org. The mechanism by which verteporfin inhibits YAP activity appears to involve increasing the levels of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm and targets it for proteasomal degradation nih.gov. This cytoplasmic sequestration prevents YAP from translocating to the nucleus, where it would otherwise bind to TEAD and promote gene transcription nih.gov. Research in endometrial cancer cells demonstrated that verteporfin inhibited EGF-induced proliferation, consistent with its effect on YAP levels and nuclear localization nih.gov.
Modulation of Oncogenic Signaling Pathways (e.g., Hippo Pathway)
Verteporfin's light-independent activity is closely linked to its modulation of the Hippo signaling pathway. The Hippo pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently observed in various cancers frontiersin.orgoup.com. YAP and TAZ are the primary downstream effectors of the Hippo pathway oup.com. By inhibiting YAP/TAZ, verteporfin effectively modulates this pathway, impacting cellular processes controlled by it frontiersin.orgoup.com.
Studies in bladder cancer cells have shown that verteporfin can inhibit cell growth and invasion in a dose-dependent manner, potentially by repressing the expression of target genes of the Hippo signaling pathway medsci.org. Verteporfin treatment was able to inhibit excessive YAP-induced bladder cancer cell growth and invasion and downregulate the expression of Hippo pathway target genes induced by YAP overexpression medsci.org.
Regulation of Downstream Effector Molecules (e.g., c-myc, axl, CTGF, cyr61, survivin, p38 MAPK, VEGFA, Oct-4)
Inhibition of the YAP-TEAD complex by verteporfin leads to the downregulation of several downstream signaling molecules. Studies in human glioma cell lines (LN229 and SNB19) treated with verteporfin without light activation demonstrated a downregulation of YAP-TEAD-associated downstream molecules nih.govresearchgate.netnih.govarvojournals.orgaetna.com. These include oncogenes and proteins involved in cell proliferation, survival, and angiogenesis.
Conversely, verteporfin treatment was associated with the upregulation of the tumor growth inhibitor molecule p38 MAPK nih.govresearchgate.netnih.govarvojournals.orgaetna.com. The expression of VEGFA, a pro-angiogenic factor, and Oct-4, a pluripotency marker, were also observed to be decreased nih.govresearchgate.netnih.govarvojournals.orgaetna.com.
Here is a summary of the observed effects of verteporfin on downstream effector molecules in human glioma cells without light activation:
| Downstream Effector | Effect of Verteporfin Treatment (without light) |
| c-myc | Downregulation |
| axl | Downregulation |
| CTGF | Downregulation |
| cyr61 | Downregulation |
| survivin | Downregulation |
| p38 MAPK | Upregulation (activation) |
| VEGFA | Decreased expression (downregulation) |
| Oct-4 | Decreased expression (downregulation) |
These findings suggest that verteporfin's light-independent modulation of the YAP-TEAD axis results in a broad impact on various cellular processes by altering the expression of key downstream effectors.
Impact on Autophagosome Biogenesis
Verteporfin has also been identified as an inhibitor of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins frontiersin.orgplos.orgnih.gov. Verteporfin appears to inhibit autophagosome formation at an early stage, following the recruitment of lipidated LC3 to membranes but preceding the sequestration of cargo into double-membraned vesicles plos.org.
Studies have shown that verteporfin can suppress autophagy without light activation in both cells and in vivo frontiersin.orgplos.orgnih.gov. This inhibition of autophagosome biogenesis by verteporfin provides another light-independent mechanism contributing to its biological effects plos.orgnih.gov. While verteporfin treatment did not affect LC3 localization in cells with low basal autophagy, it prevented autophagosome formation, which is necessary for p62 sequestration and degradation plos.org. Verteporfin treatment also caused the appearance of an altered form of p62 with reduced electrophoretic mobility, which interfered with its ability to associate with polyubiquitinated proteins, potentially contributing to autophagy inhibition plos.org.
Antifibrotic Mechanisms of Action
Beyond its effects on cell proliferation and survival pathways, verteporfin has demonstrated antifibrotic properties, particularly through its influence on fibroblast behavior.
Inhibition of Fibroblast Activation and Transformation to Pro-fibrotic Phenotypes
Fibrosis, characterized by the excessive deposition of extracellular matrix by activated fibroblasts, contributes to various diseases mdpi.com. Verteporfin has shown potential in inhibiting this process. Research indicates that verteporfin can reduce the fibrotic phenotype by suppressing the expression of contractile proteins like Sm22α without inducing cell death researchgate.netmsu.ru.
The YAP/TAZ pathway, which is inhibited by verteporfin, plays a significant role in fibroblast activation and the development of a pro-fibrotic phenotype mdpi.comnih.gov. Mechanical strain, such as interstitial fluid flow, can induce the transdifferentiation of fibroblasts into myofibroblasts, a crucial step in fibrosis formation, and this process involves the activation of YAP/TAZ nih.gov. Verteporfin, as a YAP/TAZ inhibitor, can reduce morphologic changes and suppress the expression of extracellular matrix genes induced by such mechanical stimuli in fibroblasts nih.gov.
In the context of urinary tract fibrosis, verteporfin has been investigated for its antifibrotic potential mdpi.com. Studies have shown that verteporfin treatment can lead to decreased levels of inflammatory cell infiltration and fibrosis mdpi.com. It has also been observed to attenuate the expression of markers central to renal fibroblast activation, such as α-smooth muscle actin and fibroblast specific protein-1, and reduce the expression of type I collagen mdpi.com. Furthermore, verteporfin has been shown to reduce the expression of proteins and enzymes involved in collagen deposition and cross-linking in fibrotic tissue, potentially leading to a softer scar that is more readily degraded mdpi.com.
Reduction of Extracellular Matrix Deposition (e.g., Collagen, Fibronectin)
Excessive deposition of extracellular matrix components, such as collagen and fibronectin, is a hallmark of various fibrotic conditions. Studies have explored the ability of verteporfin to attenuate this process. Research indicates that verteporfin can reduce the expression of type I and IV collagen and fibronectin, a key component of the extracellular matrix, in treated tissues and cell lines mdpi.com. This reduction in ECM components is suggested to lead to a less excessive deposition of the matrix oup.com.
In studies involving unilateral ureteral obstruction (UUO)-induced renal fibrosis in mice, verteporfin treatment resulted in decreased levels of tubulointerstitial fibrosis and a reduction in type I collagen expression mdpi.com. Verteporfin treatment also decreased the UUO-induced increase in type I collagen and fibronectin expression in these models mdpi.com. Furthermore, verteporfin has been shown to decrease extracellular matrix deposition in uterine fibroid cells researchgate.net. In human Tenon fibroblasts (HTFs), verteporfin significantly inhibited the flow-induced increase in the expression of ECM genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and FN1 (Fibronectin 1) arvojournals.org. The increase in the expression of COL1A1 and FN1 was reduced below the control level by verteporfin treatment arvojournals.org.
The anti-fibrotic effects of verteporfin, including the reduction of ECM deposition, are often linked to its ability to inhibit the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) researchgate.nethumanforschung-schweiz.charvojournals.orgnih.gov. YAP and TAZ are key mediators in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and the deposition of ECM researchgate.netresearchgate.nethumanforschung-schweiz.ch. Verteporfin has been shown to suppress the TGF-β1/Smad2/3-YAP/TAZ pathway, thereby attenuating M2-induced extracellular matrix deposition by HTFs researchgate.net. In cardiac cushion mesenchymal cells, verteporfin significantly decreased the expression of genes involved in ECM remodeling, including COL1A1 mdpi.com.
Data from various studies highlight the impact of verteporfin on the expression of key ECM components:
| Study Model | ECM Component Affected | Observed Effect of Verteporfin Treatment | Source |
| Peyronie's disease plaques (human biopsies) | Type I and IV collagen | Reduced expression | mdpi.com |
| Peyronie's disease plaques (human biopsies) | Fibronectin | Reduced expression | mdpi.com |
| UUO-induced renal fibrosis (mice) | Type I collagen | Reduced expression | mdpi.commdpi.com |
| UUO-induced renal fibrosis (mice) | Fibronectin | Reduced expression | mdpi.com |
| Uterine fibroid cells (human) | Extracellular matrix | Decreased deposition | researchgate.net |
| Human Tenon fibroblasts (HTFs) - flow-induced | COL1A1, FN1 | Significantly inhibited expression | arvojournals.org |
| Cardiac cushion mesenchymal cells | COL1A1 | Significantly decreased expression | mdpi.com |
Note: This is a representation of data discussed in the text. For interactive data, a dedicated visualization tool would be required.
Modulation of Collagen Cross-linking Enzymes
Collagen cross-linking is a critical process for maintaining the structural integrity and stiffness of tissues. This process is mediated by enzymes, primarily the lysyl oxidase (LOX) family creative-proteomics.commdpi.com. Alterations in collagen cross-linking can contribute to tissue fibrosis and dysfunction oup.comcreative-proteomics.com.
Research indicates that verteporfin can modulate the activity or expression of enzymes involved in collagen cross-linking. In studies on Peyronie's disease plaques, verteporfin was found to inhibit the expression of LOXL2 and PLOD2, enzymes involved in collagen cross-linking that occurs during scar contraction mdpi.comoup.com. The reduced expression of PLOD2 is suggested to lead to a softer scar mdpi.comoup.com.
The LOX family of enzymes, consisting of LOX and LOX-like proteins (LOXL1-4), is responsible for the covalent crosslinking of collagen and elastin, which is essential for maintaining ECM stability mdpi.com. Studies have shown that verteporfin can affect LOX activity. In a model of pulmonary hypertension, verteporfin treatment decreased LOX activity in the lungs jci.org.
Furthermore, verteporfin's influence on collagen cross-linking may be linked to its inhibition of the YAP/TAZ pathway. YAP/TAZ can regulate the expression of genes, including LOX nih.gov. By inhibiting YAP, verteporfin may indirectly modulate the activity of these cross-linking enzymes.
Verteporfin, when used with nonthermal laser therapy, has also been shown to increase corneal mechanical stiffness and resistance to enzymatic collagenase degradation, similar to standard corneal cross-linking procedures nih.govresearchgate.netnih.gov. This suggests an effect on collagen cross-linking, although the direct modulation of specific enzymes in this context may involve photochemical reactions generating oxygen-free radicals nih.govresearchgate.net.
Key findings regarding verteporfin's impact on collagen cross-linking enzymes include:
| Study Model | Enzyme(s) Affected | Observed Effect of Verteporfin Treatment | Link to Cross-linking | Source |
| Peyronie's disease plaques (human biopsies) | LOXL2, PLOD2 | Inhibited expression | Involved in collagen cross-linking/scar contraction | mdpi.comoup.com |
| Pulmonary hypertension (rat model) | LOX | Decreased activity | Catalyzes covalent cross-linking of collagen/elastin | jci.org |
| Osteosarcoma cells | LOX | Downregulated expression (via YAP inhibition) | Involved in collagen cross-linking | nih.gov |
| Corneal tissue (ex vivo) | Not specified | Increased mechanical stiffness, resistance to enzymatic degradation | Suggests increased collagen cross-linking | nih.govresearchgate.netnih.gov |
Preclinical Research Models and Methodologies
In Vitro Studies of Verteporfin Effects
In vitro studies provide a controlled environment to investigate the direct effects of verteporfin on isolated cells. These experiments are crucial for assessing cytotoxicity, understanding cellular pathways modulated by the compound, and identifying potential therapeutic targets.
Cell Line Selection and Culture Systems for Efficacy Assessment
A wide array of cell lines has been utilized in preclinical studies to evaluate the efficacy of verteporfin across different disease contexts. In cancer research, cell lines are often chosen based on the specific cancer type being investigated and their relevance to potential molecular targets of verteporfin, such as the Hippo pathway effector YAP. Examples of cancer cell lines used include patient-derived primary glioblastoma (GBM) cells, chordoma cell lines, breast cancer cell lines (e.g., MCF-7, BT-474, BT-549), uveal melanoma (UM) cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), gastric cancer cell lines (e.g., AGS, MKN-45, MKN-74), and pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., BxPC-3, SU86.86) biorxiv.orgnih.govacs.orgnih.govspandidos-publications.come-century.usjcancer.orgnih.govspandidos-publications.com. For comparative purposes, normal cell lines, such as the human mammary epithelial cell line MCF10A, are sometimes included in studies, particularly those assessing radiosensitization oncotarget.com.
Cell culture systems typically involve maintaining cells in standard growth media supplemented with components like fetal bovine serum in a humidified incubator with controlled CO2 levels nih.gove-century.us. Experiments are frequently conducted in multi-well plates, such as 96-well plates, for high-throughput assessment of cell viability and proliferation nih.gove-century.usspandidos-publications.com. To prevent unintended photoactivation of verteporfin, in vitro treatments are commonly performed under dark conditions biorxiv.org. Some studies have also employed three-dimensional (3D) culture systems, such as organoids derived from patient tissues, to better recapitulate the in vivo tumor microenvironment oncotarget.com.
Assays for Cellular Proliferation, Viability, and Apoptosis Induction
The effects of verteporfin on cell growth and survival are quantified using several established assays. Cell viability and proliferation are frequently measured using colorimetric or fluorometric assays like the CCK-8 or MTS assays, which assess the metabolic activity of living cells nih.govspandidos-publications.come-century.usnih.gov. These assays have demonstrated that verteporfin can inhibit the proliferation and reduce the viability of various cancer cell lines in a dose-dependent manner, even in the absence of light activation nih.govnih.govspandidos-publications.come-century.usnih.gov. Some studies have noted differences in the sensitivity of different cell lines to verteporfin, with certain lines exhibiting a more rapid response nih.gov.
Apoptosis, or programmed cell death, is evaluated through methods such as Hoechst staining, which allows for the visualization of characteristic nuclear changes like chromatin condensation and fragmentation spandidos-publications.com. Flow cytometry is also used to analyze cell cycle distribution and identify apoptotic cell populations biorxiv.orgoncotarget.com. Preclinical data indicate that verteporfin can induce apoptosis in various cancer cell types nih.gove-century.usnih.govoncotarget.com. For instance, studies in breast cancer cells have shown that verteporfin treatment leads to changes in the levels of proteins involved in the apoptotic pathway, including Survivin, Bcl-2/BAX, PARP, and Caspase-9 nih.gov. In endometrial cancer organoids, verteporfin treatment resulted in increased expression of cleaved caspase-3, a marker of apoptosis oncotarget.com.
Molecular and Cellular Analyses of Pathway Modulation (e.g., Gene Expression Changes, Protein Level Quantification)
Molecular and cellular techniques are employed to dissect the mechanisms underlying verteporfin's effects. Western blotting is a standard method for quantifying the expression levels of specific proteins and assessing the impact of verteporfin on various signaling pathways biorxiv.orgnih.govnih.gov. Studies have shown that verteporfin can modulate the levels of proteins involved in processes such as DNA damage repair and the Hippo signaling pathway, including YAP and phosphorylated YAP biorxiv.orgnih.gov. Verteporfin has been observed to decrease the levels of cytoplasmic and nuclear YAP and promote its degradation in uveal melanoma cells nih.gov.
Gene expression analyses, utilizing techniques such as quantitative RT-PCR (qPCR) and cDNA arrays, provide insights into how verteporfin treatment affects gene transcription biorxiv.orgoncotarget.comnih.govoncotarget.com. These studies have revealed that verteporfin can alter the expression of genes associated with DNA damage repair, cell migration, oncogenesis, and cell shape biorxiv.orgoncotarget.comnih.govoncotarget.com. For example, verteporfin treatment has been linked to the downregulation of certain tumor promoter genes and the upregulation of some tumor suppressor genes in endometrial cancer cells oncotarget.com. Gene expression profiling in gastric cancer cells treated with verteporfin indicated a downregulation of genes related to cell migration and those with oncogenic potential, including FAT1 oncotarget.com.
Verteporfin is recognized for its ability to inhibit the interaction between YAP and TEAD, key components of the Hippo signaling pathway, which plays a critical role in regulating cell proliferation and apoptosis nih.govnih.govnih.govoncotarget.commdpi.com. Molecular analyses have confirmed that verteporfin can disrupt YAP-TEAD activity and influence the expression of their downstream target genes nih.govnih.govnih.govoup.com. While YAP inhibition is a prominent mechanism, some research suggests that verteporfin may also exert cytotoxic effects through YAP-independent pathways oncotarget.commdpi.com.
Radiosensitization Potentials in Cancer Cells
Preclinical investigations have explored the potential of verteporfin to enhance the sensitivity of cancer cells to radiation therapy. In vitro studies have demonstrated that verteporfin treatment can significantly increase the radiosensitivity of various cancer cell lines, including those from chordoma and glioblastoma biorxiv.orgacs.orgnih.gov. The radiosensitizing effect of verteporfin in chordoma cells has been associated with the induction of G2M cell cycle arrest and the inhibition of the DNA damage response pathway biorxiv.org. Studies using verteporfin-loaded micro- and nanoparticles have also indicated increased radiosensitivity in cancer cells upon pretreatment cns.org. Research in triple-negative breast cancer (TNBC) cell lines has shown that pharmacological inhibition of YAP1 with verteporfin sensitizes these cells to radiation, potentially through effects on the EGFR/PI3K/AKT signaling axis and increased accumulation of DNA damage oncotarget.com. Notably, verteporfin has been shown to radiosensitize TNBC cells while having no such effect on normal human mammary epithelial cells, suggesting a degree of specificity towards cancer cells oncotarget.com.
In Vivo Animal Models for Disease Pathophysiology
In vivo animal models are indispensable for evaluating the systemic effects of verteporfin and its impact on disease progression and tissue responses within a complex living organism. These models allow for the assessment of efficacy and potential off-target effects in a more physiologically relevant setting.
Ocular Disease Models (e.g., Choroidal Neovascularization, Glaucoma Filtration Surgery, Choroidal Vascular Diseases)
Animal models are particularly relevant for studying ocular diseases where verteporfin is clinically used or being investigated for new applications.
Choroidal Neovascularization (CNV): Laser-induced CNV models in rodents, such as rats and mice, are widely used to simulate the abnormal blood vessel growth characteristic of conditions like age-related macular degeneration (AMD) researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. These models are valuable for evaluating the effectiveness of verteporfin-mediated photodynamic therapy (PDT) in inducing the closure of neovascular lesions researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. Studies in rat models have shown that verteporfin PDT can lead to the closure of CNV lesions, with the degree of closure being dependent on the dose of verteporfin and the energy density of the activating light arvojournals.orgarvojournals.orgnih.gov. The pattern of verteporfin accumulation in CNV membranes in the rat model has been found to be similar to that observed in primate models and human patients arvojournals.orgarvojournals.org. Research has also explored targeted photodynamic therapy approaches, such as conjugating verteporfin to ligands that bind to factors expressed on CNV endothelial cells, demonstrating improved efficacy and safety in rat models compared to conventional verteporfin PDT researchgate.netarvojournals.org.
Glaucoma Filtration Surgery: Rabbit models of glaucoma filtration surgery are employed to assess the potential of verteporfin as an antifibrotic agent to improve surgical outcomes stanford.eduresearchgate.netnih.govarvojournals.org. The success of these surgeries, which aim to lower intraocular pressure, can be limited by excessive scarring and fibrosis. Studies in rabbit models have investigated the effect of verteporfin administration on wound healing and the survival of the filtration bleb stanford.eduresearchgate.netnih.gov. One study indicated a trend towards increased surgical survival with verteporfin treatment compared to control, although it was less effective than mitomycin C in preventing bleb failure in this model nih.gov. Further research with varying dosages and application frequencies of verteporfin has been suggested to better assess its potential role as an adjunct in glaucoma surgery nih.gov.
Choroidal Vascular Diseases: Animal models are also utilized to investigate the effects of verteporfin in other choroidal vascular diseases. The laser-induced CNV model, for instance, is relevant to understanding the impact of verteporfin on abnormal choroidal vasculature in conditions other than AMD researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. Novel delivery systems for verteporfin, such as in-situ gelation-based formulations, are being explored in preclinical models for the treatment of choroidal vascular diseases aetna.com.
Beyond ocular applications, verteporfin has been studied in various in vivo cancer models, including subcutaneous xenograft models of chordoma and glioblastoma, to evaluate its effects on tumor growth and response to therapy biorxiv.orgacs.orgnih.gov.
Here is a table summarizing some preclinical research findings:
| Study Type | Model | Cell Lines/Animal Model | Key Findings | Source |
| In Vitro | Cancer Cells | Chordoma cell lines | Verteporfin inhibits growth and sensitizes cells to radiation, affects DNA damage repair genes/proteins. | biorxiv.org |
| In Vitro | Cancer Cells | Breast cancer cell lines (MCF-7, BT-474, BT-549) | Verteporfin inhibits proliferation and induces apoptosis by disrupting YAP-TEAD interaction and affecting apoptotic proteins. | nih.gov |
| In Vitro | Cancer Cells | Patient-derived primary GBM cells | Verteporfin decreases cell viability and increases radiosensitivity. | acs.orgnih.gov |
| In Vitro | Cancer Cells | Uveal melanoma cell lines (92.1, Mel 270, Omm 1, Omm 2.3) | Verteporfin inhibits proliferation, induces apoptosis, suppresses migration/invasion, and reduces cancer stem-like cells without light activation. | e-century.usnih.gov |
| In Vitro | Cancer Cells | Gastric cancer cell lines (AGS, MKN-45, MKN-74) | Verteporfin inhibits growth, downregulates migration-related genes including FAT1, induces apoptosis with photoactivation. | spandidos-publications.comspandidos-publications.comoncotarget.com |
| In Vitro | Cancer Cells | PDAC cell lines (BxPC-3, SU86.86) | Variable sensitivity to verteporfin, inhibits autophagy stimulated by gemcitabine (B846). | jcancer.org |
| In Vitro | Cancer Cells | TNBC cell lines (MDA-MB-231, MDA-MB-468, SUM159PT), normal human mammary epithelial cell line (MCF10A) | Verteporfin radiosensitizes TNBC cells but not normal cells, affects EGFR/PI3K/AKT pathway. | oncotarget.com |
| In Vitro | Human Nucleus Pulposus Cells | Adult, degenerative human NP cells | Verteporfin induces morphological changes and alters gene expression related to cell shape and phenotypic markers. | nih.gov |
| In Vivo | Ocular Disease Model | Laser-induced CNV in rats | Verteporfin PDT induces CNV closure; efficacy is dose-dependent. Targeted verteporfin-fVII shows improved efficacy/safety. | arvojournals.orgarvojournals.orgnih.govarvojournals.org |
| In Vivo | Ocular Disease Model | Glaucoma Filtration Surgery in rabbits | Verteporfin shows a trend toward increased bleb survival compared to control, but is inferior to mitomycin C. | nih.gov |
| In Vivo | Cancer Model | Subcutaneous chordoma xenograft model in mice | Verteporfin significantly decreases tumor growth alone and in combination with radiation. | biorxiv.org |
| In Vivo | Cancer Model | Subcutaneous patient-derived GBM xenograft model | Verteporfin-loaded microparticles attenuate tumor growth. | acs.orgnih.gov |
| In Vivo | Cancer Model | Orthotopic PDX GBM model | Verteporfin diminishes tumor burden and confers survival benefit. | oup.com |
| In Vivo | Cancer Model | BxPC-3 xenograft mouse model (PDAC) | Verteporfin accumulates in tumors and inhibits autophagy but does not reduce tumor volume or increase survival as a single agent; moderately enhances gemcitabine activity. | jcancer.org |
Oncology Models
Preclinical oncology research involving verteporfin has employed various model systems to investigate its potential therapeutic effects. Xenograft models, created by implanting human tumor cells or tissues into immunodeficient mice, are commonly used to study the growth and treatment response of human cancers in a living system nih.govlidebiotech.commdpi.com. Verteporfin has been evaluated in subcutaneous patient-derived glioblastoma (GBM) xenograft models, where intratumoral administration of verteporfin-loaded microparticles significantly attenuated tumor growth acs.orgnih.gov. Studies have also explored verteporfin's effect on radiosensitivity in xenograft models of lung and breast spinal metastatic cancer, demonstrating diminished tumor growth when combined with radiation researchgate.net.
Transgenic melanoma models, which genetically mimic human melanoma progression, have been utilized to test verteporfin's potential as a therapeutic agent nih.govresearchgate.net. While in vitro studies showed that verteporfin treatment led to a rapid decrease in YAP and TAZ protein levels and reduced melanoma cell proliferation, studies using a specific transgenic mouse model (BrafCA; Tyr-CreERT2; Ptenf/f) did not demonstrate inhibition of melanoma initiation or progression with verteporfin treatment at doses corresponding to previously determined safe levels in humans nih.govresearchgate.net.
In glioblastoma models, preclinical studies have investigated verteporfin's anti-invasive and anti-proliferative efficacy. Patient-derived orthotopic xenograft (PDX) models have been used to assess verteporfin's brain penetrance and its effects on tumor burden and survival researchgate.netoup.com. Research indicates that verteporfin treatment can disturb YAP/TAZ-TEAD activity, disrupt transcriptome signatures related to invasion, and impair tumor migration and invasion dynamics in vitro across various patient-derived GBM cell lines oup.com. Long-term verteporfin treatment showed survival benefit as a monotherapy in primary GBM PDX models and in combination with chemoradiation in recurrent GBM models oup.com. Verteporfin has been found to inhibit the interaction between YAP and TEAD transcription factors in gliomas, reducing YAP activity and inhibiting the proliferation and migration of glioma cells in mouse models researchgate.net.
Pancreatic cancer models have also been used in preclinical verteporfin research. Studies have demonstrated that verteporfin-mediated PDT can enhance pancreatic cancer cell death spiedigitallibrary.org. The YAP pathway is recognized as a significant determinant of tumor progression and poor survival in pancreatic cancer, suggesting a potential therapeutic target for verteporfin spiedigitallibrary.org.
Fibrotic Disease Models
Preclinical studies have explored verteporfin's potential in treating fibrotic diseases, particularly focusing on renal fibrosis. The unilateral ureteral obstruction (UUO) mouse model is a commonly used system to induce renal fibrosis for research purposes nih.govgubra.dknephrix-biosolutions.com. Investigations using the UUO model have shown that verteporfin treatment can reduce interstitial fibrosis by decreasing myofibroblast differentiation and attenuating the accumulation of collagen I and fibronectin nih.gov. Verteporfin treatment in kidneys with UUO has demonstrated decreased levels of tubular dilation, inflammatory cell infiltration, and tubulointerstitial fibrosis compared to controls mdpi.comnih.gov. It also attenuated the expression of α-smooth muscle actin and fibroblast specific protein-1, which are crucial for renal fibroblast activation mdpi.com. Furthermore, verteporfin has been shown to lower CTGF and TGF-β levels in the renal tubulointerstitial and alleviate renal fibrosis induced by UUO researchgate.net. The antifibrotic activity of verteporfin is thought to involve interference with YAP/TAZ and TGF-β/Smad crosstalk researchgate.net.
While renal fibrosis models are prominent, the potential for verteporfin in other fibrotic conditions, such as urinary tract fibrosis, is also being considered based on its ability to inhibit the YAP/TAZ pathway mdpi.com. Further studies are needed to evaluate its effect on fibrotic strictures in the urinary tract mdpi.com.
Methodological Considerations in Preclinical Drug Evaluation
Several methodological considerations are important in the preclinical evaluation of verteporfin. Correlating drug levels with clinical doses is crucial for translating preclinical findings to potential human applications nih.govresearchgate.net. Studies in transgenic melanoma models, for instance, have aimed to use drug levels corresponding to previously determined safe doses in human patients nih.govresearchgate.net.
Monitoring disease progression in preclinical models is essential for assessing the efficacy of verteporfin. This can involve various techniques depending on the model, such as measuring tumor volume in oncology models acs.orgnih.gov or evaluating markers of fibrosis in kidney disease models mdpi.comnih.govnih.gov.
Histopathological assessment plays a vital role in understanding the effects of verteporfin at the tissue level. This includes examining tissue morphology, assessing the extent of fibrosis or tumor necrosis, and evaluating the expression of specific proteins or markers nih.govresearchgate.netresearchgate.netresearchgate.net. For example, histopathological analysis in GBM models has revealed significantly lower tumor density in verteporfin-treated mice researchgate.net. In renal fibrosis studies, histopathological assessment has confirmed the reduction of tubular injury, inflammation, and extracellular matrix deposition with verteporfin treatment mdpi.comnih.gov.
Development of Advanced Drug Delivery Systems in Preclinical Settings
Given the physicochemical properties of verteporfin, such as its water insolubility acs.org, the development of advanced drug delivery systems is an active area of preclinical research to improve its biodistribution, target specificity, and therapeutic efficacy.
Liposomal Formulations and Their Impact on Biodistribution and Target Specificity
Liposomal formulations are widely explored for drug delivery due to their ability to encapsulate both lipophilic and hydrophilic compounds, improve drug stability, and modify biodistribution nih.govresearchgate.netpreprints.orgmdpi.comnih.gov. Visudyne itself is a liposomal formulation of verteporfin nih.govwikipedia.orgspiedigitallibrary.org. Preclinical studies with liposomal formulations of verteporfin aim to enhance its delivery to target tissues while minimizing systemic exposure nih.govresearchgate.netmdpi.com. Liposomes can be engineered with features like PEGylation to prolong circulation time and evade immune clearance, or with targeting ligands to enhance specificity for diseased cells or tissues researchgate.netpreprints.orgmdpi.comnih.gov. Comparative studies evaluating liposomal formulations of verteporfin have assessed their photochemical and photophysical properties, cellular uptake, impact on metabolic activity, tumor accumulation, and biodistribution in animal models acs.org. These studies are crucial for understanding how different liposomal formulations affect the delivery and efficacy of verteporfin in preclinical settings acs.org.
In-Situ Gelation-Based Systems for Sustained Ocular Delivery
While the primary focus of this section is on preclinical research beyond ophthalmology, it's worth noting that in-situ gelling systems have been investigated for sustained ocular drug delivery to overcome the limitations of conventional eye drops, such as rapid precorneal elimination researchgate.netcore.ac.ukmdpi.comijalsr.orgmedcraveonline.comresearchgate.net. These systems are liquid upon instillation and form a gel in the eye in response to physiological cues like temperature or pH changes, thereby increasing contact time and improving bioavailability researchgate.netmdpi.comijalsr.orgmedcraveonline.comresearchgate.net. Although specific preclinical studies of verteporfin utilizing in-situ gelation systems for ocular delivery are not prominently detailed in the provided search results beyond its established use in ophthalmology, the concept of using such systems for sustained delivery is relevant in the broader context of advanced drug delivery for various compounds, including photosensitizers.
Polymeric Microparticle Approaches for Targeted Intratumoral Treatment
Polymeric microparticles represent another approach for targeted drug delivery in preclinical settings, particularly for intratumoral treatment. Verteporfin has been encapsulated in poly(lactic-co-glycolic acid) (PLGA) microparticles for the intratumoral treatment of brain cancer acs.orgnih.gov. These microparticles allow for tunable, sustained release of verteporfin acs.orgnih.gov. Preclinical studies in subcutaneous patient-derived GBM xenograft models have shown that intratumoral administrations of sustained slow-releasing verteporfin-loaded PLGA MPs significantly attenuated tumor growth acs.orgnih.gov. This approach suggests a potential strategy for local delivery of verteporfin to solid tumors, including those that are unresectable acs.orgnih.gov.
Polymeric micelles, formed from amphiphilic polymers, have also been explored for delivering water-insoluble drugs like verteporfin researchgate.netunimib.itacs.org. Biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymers have been used to encapsulate verteporfin, demonstrating pH-dependent release and the ability to control micelle morphology to potentially evade macrophage uptake acs.org. Verteporfin-loaded polymeric micelles have shown efficacy against cancer cells in vitro acs.org.
Clinical Efficacy and Therapeutic Applications of Verteporfin
Ocular Angiogenesis-Related Conditions
Neovascular Age-Related Macular Degeneration (nAMD)
Verteporfin photodynamic therapy has been extensively studied for the treatment of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss in the elderly. Its efficacy has been evaluated based on the angiographic subtypes of choroidal neovascularization (CNV).
The Treatment of Age-Related Macular Degeneration with Photodynamic Therapy (TAP) Study, a cornerstone in establishing the role of verteporfin, demonstrated its efficacy in patients with predominantly classic subfoveal CNV. In these patients, the area of classic CNV constitutes 50% or more of the entire lesion.
At the 12-month follow-up of the TAP trial, a significant visual acuity benefit was observed in the verteporfin-treated group compared to the placebo group. nih.gov Specifically, 67% of verteporfin-treated eyes lost fewer than 15 letters of visual acuity (equivalent to three lines on an eye chart), compared to 39% of placebo-treated eyes. nih.gov This benefit was even more pronounced in lesions that were composed entirely of classic CNV with no occult component. arvojournals.org
The two-year results of the TAP study confirmed the sustained benefit of verteporfin therapy. At 24 months, 59% of patients treated with verteporfin for predominantly classic lesions had lost fewer than 15 letters, in contrast to 31% in the placebo group. nih.gov These findings provided strong evidence for the use of verteporfin therapy in reducing the risk of vision loss for this specific subtype of nAMD. nih.gov
Table 1: Visual Acuity Outcomes in Predominantly Classic Subfoveal CNV (TAP Study)
| Timepoint | Outcome | Verteporfin Group | Placebo Group |
|---|---|---|---|
| 12 Months | Patients losing <15 letters | 67% | 39% |
The efficacy of verteporfin in minimally classic CNV (where the classic component is less than 50% of the lesion) and occult CNV (where the neovascularization is poorly defined on fluorescein (B123965) angiography) has been more varied.
The initial TAP study did not find a statistically significant difference in visual acuity outcomes between verteporfin and placebo for minimally classic lesions at both 12 and 24 months. nih.govnih.gov However, the Verteporfin in Photodynamic Therapy (VIP) study provided further insights. For a subgroup of patients with occult with no classic CNV, the VIP trial did not show a statistically significant benefit at the 12-month primary endpoint. cms.gov However, by 24 months, a benefit in reducing moderate vision loss was observed in the verteporfin-treated group for this occult subgroup. cms.govsourceshed.com
Another study focusing on minimally classic CNV, the Visudyne in Minimally Classic Choroidal Neovascularization (VIM) study, found that verteporfin therapy, particularly with a reduced fluence rate, safely reduced the risk of losing at least 15 letters of visual acuity at 24 months compared to placebo. nih.govscispace.com This study also noted that verteporfin treatment reduced the progression to predominantly classic CNV. nih.gov An open-label study also suggested that verteporfin therapy could maintain or improve visual acuity in over a third of eyes with occult-only CNV over 12 months and reduced leakage from the neovascular lesions. nih.gov
Table 2: Visual Acuity Outcomes in Minimally Classic CNV at 24 Months (VIM Study)
| Treatment Group | Patients losing ≥15 letters |
|---|---|
| Reduced Fluence Verteporfin | 26% |
| Standard Fluence Verteporfin | 53% |
Long-term studies have further elucidated the role of verteporfin in managing nAMD. While the initial pivotal trials provided two years of data, subsequent research has explored outcomes over longer periods, often in the context of evolving treatment paradigms that include combination therapies.
A retrospective long-term study indicated that for neovascular AMD, treatment with a VEGF inhibitor alone or in combination with verteporfin PDT was effective in improving visual acuity in the initial years of a 10-year period, with no significant difference between the two approaches. nih.gov Real-world data on anti-VEGF therapy for nAMD has shown that while initial visual acuity gains can be maintained long-term, these gains are often less than those seen in the structured environment of clinical trials. hcplive.com
For specific subtypes like polypoidal choroidal vasculopathy, long-term follow-up of combined verteporfin PDT and anti-VEGF therapy has demonstrated stabilization or improvement of vision. nih.gov It is important to note that the landscape of nAMD treatment has shifted significantly with the advent of anti-VEGF agents, and verteporfin is now often used in combination with these therapies, making it challenging to isolate the long-term effects of verteporfin monotherapy. bcbsm.com
Choroidal Neovascularization Secondary to Pathologic Myopia
Verteporfin photodynamic therapy has also been proven effective for treating CNV that occurs as a complication of pathologic myopia, a condition of severe nearsightedness that can lead to degenerative changes in the back of the eye.
The Verteporfin in Photodynamic Therapy (VIP) study included a cohort of patients with subfoveal CNV due to pathologic myopia. At the 12-month mark, the results were compelling: 72% of patients treated with verteporfin lost fewer than 8 letters of vision, compared to 44% in the placebo group. nih.gov Furthermore, 32% of the verteporfin group experienced an improvement of at least 5 letters, versus only 15% in the placebo group. nih.gov
Table 3: Visual Acuity Outcomes in CNV Secondary to Pathologic Myopia (VIP Study)
| Timepoint | Outcome | Verteporfin Group | Placebo Group |
|---|---|---|---|
| 12 Months | Patients losing <8 letters | 72% | 44% |
| 12 Months | Patients improving ≥5 letters | 32% | 15% |
| 24 Months | Patients losing ≥8 letters | 36% | 51% |
Choroidal Neovascularization in Presumed Ocular Histoplasmosis Syndrome (POHS)
Presumed Ocular Histoplasmosis Syndrome (POHS) is an inflammatory condition that can lead to the development of CNV, often affecting younger individuals than AMD. Verteporfin therapy has been investigated as a treatment for this condition.
An open-label, uncontrolled, multicenter study evaluated the use of verteporfin in 26 patients with subfoveal CNV due to POHS. nih.govnih.gov After 12 months, over half of the patients (56%) gained 7 or more letters of visual acuity. nih.gov At the 24-month follow-up, this positive outcome was maintained in 45% of the patients who completed the study. nih.govnih.gov Furthermore, a significant reduction in fluorescein leakage from the CNV was observed, with 85% of evaluable lesions showing no leakage at 24 months. nih.govnih.gov
A long-term retrospective study with a median follow-up of 46 months also concluded that verteporfin PDT has long-term efficacy for both juxtafoveal and subfoveal CNV secondary to POHS. arvojournals.org In this study, visual acuity remained stable or improved in 61% of patients with subfoveal lesions. arvojournals.org
Table 4: Visual Acuity Outcomes in CNV Secondary to POHS (2-Year Open-Label Study)
| Timepoint | Outcome | Percentage of Patients |
|---|---|---|
| 12 Months | Gained ≥7 letters of visual acuity | 56% |
| 24 Months | Gained ≥7 letters of visual acuity | 45% |
Central Serous Chorioretinopathy (CSC)
Verteporfin photodynamic therapy (PDT) has emerged as a significant therapeutic option for chronic Central Serous Chorioretinopathy (CSC), a condition characterized by the accumulation of serous fluid under the retina. researchgate.netnih.gov The rationale for its use stems from the underlying pathophysiology of CSC, which is believed to involve choroidal vascular hyperpermeability. researchgate.netnih.govnih.gov Verteporfin PDT aims to address this by inducing choriocapillaris occlusion and vascular remodeling, thereby reducing fluid leakage. researchgate.netnih.gov
Efficacy in Chronic CSC
Clinical studies have demonstrated the efficacy of verteporfin PDT in improving both anatomical and functional outcomes in patients with chronic CSC. Treatment, particularly with modified protocols such as half-dose or half-fluence PDT, has been shown to lead to a high rate of complete resolution of subretinal fluid (SRF). nih.govmdpi.com For instance, studies on half-dose PDT reported a complete neurosensory detachment resolution in 75–100% of cases. mdpi.com A retrospective case series of 204 eyes treated with half-dose PDT showed complete resolution of SRF in 89% of patients at the final follow-up. nih.gov Similarly, another series of 136 eyes reported a 97% rate of complete SRF resolution 36 months after treatment. nih.gov
In terms of visual acuity, significant improvements have been consistently reported. A review of studies on half-dose PDT found a visual acuity improvement between 0.12 and 0.39 LogMAR units. mdpi.com Long-term follow-up studies, extending up to a mean of 5 years, have confirmed good visual outcomes, with a mean improvement in best-corrected visual acuity (BCVA) of 0.15 ± 0.31 logMAR. nih.gov Although recurrences can occur in about one-fifth of eyes, retreatment with PDT has shown a high success rate of 90%. nih.gov
Summary of Verteporfin PDT Efficacy in Chronic CSC
| Study Protocol | Resolution of Subretinal Fluid (SRF) | Visual Acuity Improvement | Follow-up Duration | Recurrence Rate |
|---|---|---|---|---|
| Half-Dose PDT | 75-100% | 0.12-0.39 LogMAR | Up to 5 years | ~20% (90% success on retreatment) |
| Standard PDT | Consistently high | 8-14 letters (0.15–0.40 Logmar) | 1-5 years | Lower than modified protocols |
| PLACE Study (Half-Dose PDT) | 67% | +7 ETDRS letters | 7-8 months | Not specified |
Impact on Choroidal Hyperpermeability
The therapeutic effect of verteporfin PDT in CSC is largely attributed to its direct impact on the abnormal choroidal vasculature. researchgate.netnih.gov The underlying mechanism involves the activation of verteporfin by light, which generates reactive oxygen species, leading to oxidative damage to the endothelial walls of the choriocapillaris. researchgate.netnih.gov This process induces vasoconstriction, platelet aggregation, and clot formation, ultimately resulting in choriocapillaris hypoperfusion and vascular remodeling. researchgate.netnih.gov
This targeted action reduces the choroidal hyperpermeability that is characteristic of CSC. researchgate.netnih.govnih.gov Indocyanine green angiography (ICG-A) studies have demonstrated a marked reduction in choroidal hyperpermeability in almost all cases following PDT. nih.gov Furthermore, a significant reduction in central choroidal thickness is observed in approximately 95% of treated eyes. nih.govmdpi.com By correcting the primary issue of choroidal leakage, PDT helps to restore the blood-retinal barrier at the level of the retinal pigment epithelium (RPE), leading to the resolution of neurosensory detachment. researchgate.netnih.gov
Choroidal Hemangioma: Tumor Regression and Visual Preservation
Verteporfin PDT has proven to be a safe and effective treatment for symptomatic circumscribed choroidal hemangiomas, which are benign vascular tumors of the choroid. nih.govnih.govunishams.edu.my The therapy is particularly beneficial for tumors located beneath the fovea, where other treatments like laser photocoagulation carry a higher risk of damaging central vision. nih.gov
Treatment with verteporfin PDT leads to significant tumor regression and resolution of associated exudation. nih.govnih.gov Studies have reported complete resolution of exudation in approximately 95% of cases and documented tumor height regression in all treated tumors. nih.gov Long-term follow-up, with a mean of 36.6 months, has shown complete and permanent tumor regression with no evidence of regrowth or recurrent subretinal fluid. nih.gov
The primary goals of treatment are to reduce the tumor and resolve secondary fluid, thereby preserving or improving vision. rbojournal.org Clinical data indicates a substantial improvement in visual acuity for the majority of patients. In one prospective series of 15 patients, 13 experienced a significant increase in visual acuity, ranging from 2 to 9 lines, while the remaining two patients' vision remained stable. nih.gov Another study of 19 patients found that visual acuity improved by at least one line in 73.3% of patients and by at least two lines in 42.1%. nih.gov
Outcomes of Verteporfin PDT for Choroidal Hemangioma
| Outcome Measure | Study 1 (N=15) | Study 2 (N=19) |
|---|---|---|
| Mean Follow-up | 36.6 months | 10.6 months |
| Tumor Regression | Complete and permanent in all patients | Regression in all patients |
| Resolution of Exudation | Complete in all patients | 94.8% |
| Visual Acuity Improvement | Improved in 13/15 patients (2-9 lines) | Improved ≥1 line in 73.3%; ≥2 lines in 42.1% |
| Stable Vision | 2/15 patients | 21.1% |
Polypoidal Choroidal Vasculopathy (PCV) Management
Polypoidal choroidal vasculopathy (PCV) is a distinct form of neovascularization characterized by a branching vascular network and terminal polyp-like structures. Verteporfin PDT plays a crucial role in the management of PCV, often used in combination with anti-vascular endothelial growth factor (anti-VEGF) therapy. researchgate.netnih.govnih.gov This combined approach has been shown to be superior to anti-VEGF monotherapy in improving visual acuity and achieving complete regression of polypoidal lesions. nih.gov
The EVEREST II trial, a key study in this area, confirmed that combination therapy with ranibizumab (B1194657) and verteporfin PDT was superior to ranibizumab monotherapy in improving best-corrected visual acuity (BCVA) and achieving complete polyp regression over 24 months. nih.gov This superior anatomical and functional outcome was achieved with a reduced number of ranibizumab injections, thereby lessening the treatment burden. nih.gov The justification for using PDT in PCV is its ability to induce choroidal vascular remodeling, which directly targets the polypoidal lesions. hku.hk The EVEREST study showed that at 6 months, a significantly higher percentage of patients receiving PDT alone (71.4%) or in combination with ranibizumab (77.8%) achieved complete polyp regression compared to those receiving ranibizumab alone (28.6%). nih.gov
Efficacy in Other Chorioretinal Vascular Anomalies (e.g., Peripapillary CNV, Angioid Streaks, Retinal Angiomatous Proliferation)
Verteporfin PDT has also demonstrated efficacy in a range of other chorioretinal vascular anomalies.
Peripapillary Choroidal Neovascularization (CNV): This refers to neovascular membranes located near the optic nerve. Standard-dose verteporfin PDT has been shown to be an effective treatment, often leading to the resolution of the neovascularization with a single treatment. researchgate.netnih.gov Studies have reported improvement in visual acuity and resolution of peripapillary hemorrhage following treatment. nih.gov For instance, in a series of seven patients, all experienced improved visual acuity, with one patient's vision improving from 20/80 to 20/20 at 6 months post-treatment. nih.gov Another study found that six out of seven eyes achieved at least a two-line improvement in Snellen visual acuity. nih.gov
Angioid Streaks: These are crack-like breaks in Bruch's membrane that can be complicated by CNV. The efficacy of verteporfin PDT for CNV associated with angioid streaks has yielded mixed results. Some studies suggest it may limit visual loss in the majority of patients within the first year of follow-up. arvojournals.org A prospective case series of 20 eyes reported that in the subfoveal CNV group, 71% of patients lost fewer than 8 letters of vision at 12 months. arvojournals.org However, other research indicates that the treatment may not significantly alter the natural course of the disease, with many eyes still undergoing enlargement and disciform transformation of the neovascular process. nih.govnih.gov
Retinal Angiomatous Proliferation (RAP): RAP, also known as Type 3 neovascularization, is a form of neovascular age-related macular degeneration. Combined therapy of verteporfin PDT with intravitreal anti-VEGF agents or triamcinolone (B434) has been shown to be effective. nih.govnih.gov A study combining PDT with intravitreal triamcinolone in 17 eyes found a complete resolution of angiographic leakage in 83% of cases at 12 months, with visual acuity improving in 35% and remaining stable in 47%. nih.gov Another prospective series using PDT combined with ranibizumab reported a significant mean gain of 8.7 letters in BCVA at 12 months. nih.gov A meta-analysis suggested that a combined approach with anti-VEGF and PDT could provide better functional and anatomical outcomes compared to anti-VEGF monotherapy. frontiersin.orgresearchgate.net
Emerging Therapeutic Applications in Oncology
Beyond its established role in ophthalmology, verteporfin is gaining significant attention for its potential applications in oncology, functioning both as a photosensitizer in PDT and through non-photoactivated mechanisms. mdpi.comfrontiersin.org
As a photosensitizer, verteporfin-PDT induces tumor cell destruction through the generation of reactive oxygen species, which cause photochemical damage to cellular components, particularly mitochondria. frontiersin.orgnih.gov This leads to apoptosis and necrosis of cancer cells. researchgate.net Clinical trials have explored verteporfin-PDT in various cancers. A phase 1 trial in patients with locally advanced pancreatic cancer concluded that the treatment was safe and feasible. cancerresearchuk.org Studies have also demonstrated its efficacy in gastric cancer cells and its potential for treating ovarian cancer, where it can inhibit tumor growth. nih.govnih.gov
Independent of its photosensitizing properties, verteporfin has been identified as an inhibitor of the Hippo signaling pathway, specifically by disrupting the interaction between Yes-associated protein (YAP) and the TEAD family of transcription factors. mdpi.comnih.govnih.gov The Hippo-YAP pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is implicated in the development of many cancers. nih.gov By inhibiting YAP function, verteporfin can suppress the proliferation of cancer cells, induce apoptosis, and even eliminate cancer stem-like cells, as demonstrated in uveal melanoma. nih.govnih.gov This dual mechanism of action—photodynamic therapy-mediated necrosis and inhibition of the pro-proliferative Hippo pathway—positions verteporfin as a promising agent in cancer therapy. mdpi.com It has also shown synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cells. aacrjournals.org
Glioblastoma Multiforme (GBM) Treatment
Verteporfin is under investigation as a therapeutic agent for glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults. nih.gov Research has explored its utility both as a photosensitizer in photodynamic therapy (PDT) and, more recently, as an inhibitor of specific molecular pathways without light activation. nih.govresearchgate.net One of the key mechanisms being explored is its ability to interfere with the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) pathway, which is often hyperactive in GBM. nih.govresearchgate.net By inhibiting the interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, verteporfin can suppress downstream oncogenic signaling, thereby reducing the malignant properties of GBM. nih.gov
Animal studies have shown that verteporfin can increase survival rates in GBM models. nih.govresearchgate.net These promising preclinical findings have led to the initiation of clinical trials to assess its efficacy in patients. nih.govresearchgate.net A Phase I/II clinical trial (NCT04590664) is currently evaluating liposomal verteporfin for the treatment of recurrent, high-grade glioblastoma with EGFR mutations. clinicaltrials.govbereflected.org This study uses verteporfin as a systemic chemotherapy agent without photoactivation. clinicaltrials.govbereflected.org
Beyond YAP/TAZ inhibition, studies have revealed that verteporfin specifically targets glioma stem cells (GSCs), which are associated with therapeutic resistance and tumor recurrence. nih.gov It achieves this by inhibiting oxidative phosphorylation (OXPHOS), a key metabolic process for GSC survival, making it a novel GSC-specific cytotoxic compound. nih.gov Furthermore, preclinical data indicates that verteporfin treatment can make GBM cells more sensitive to radiation therapy. nih.gov
| Study Focus | Cancer Model | Key Findings | Proposed Mechanism of Action |
| Clinical Trial | Recurrent High-Grade EGFR-Mutated Glioblastoma (Patients) | Phase I/II trial to evaluate safety, tolerability, and anti-tumor activity. clinicaltrials.govbereflected.org | Systemic chemotherapy (without photoactivation). clinicaltrials.gov |
| Preclinical Research | Patient-Derived Orthotopic Xenograft GBM models | Demonstrated anti-invasive effect and a survival benefit. researchgate.net | Inhibition of YAP-TEAD pathway. researchgate.net |
| In Vitro Studies | Glioma Stem Cells (GSCs) | Specifically induces cell death in GSCs with no toxicity to normal cells. nih.gov | Inhibition of mitochondrial oxidative phosphorylation (OXPHOS). nih.gov |
| In Vitro Studies | GBM and other brain tumor cells | Verteporfin pretreatment radiosensitizes tumor cells. nih.gov | Not specified. |
Applications in Pancreatic and Colon Cancers
Verteporfin has shown potential in treating pancreatic and colon cancers through distinct mechanisms. For locally advanced pancreatic cancer, its application has centered on photodynamic therapy (PDT). A phase I/II clinical study demonstrated that verteporfin-based PDT is a feasible and safe treatment that can induce tumor necrosis. ucl.ac.ukresearchgate.net This experimental therapy involves administering verteporfin, which makes cancer cells sensitive to light, followed by the application of laser light directly to the tumor to activate the drug and kill the cancer cells. cancerresearchuk.org A pilot study also confirmed the feasibility of EUS-guided verteporfin PDT for ablating nonresectable locally advanced pancreatic cancer, with tumor necrosis visible within 48 hours of treatment. nih.gov In vitro studies have confirmed that verteporfin-PDT induces death in pancreatic cancer cells in a dose-dependent manner. nih.gov
In the context of colorectal cancer (CRC), research has focused on verteporfin's action without light activation. Studies using mouse models of colon cancer showed that verteporfin treatment significantly reduced tumor multiplicity and size. nih.gov Interestingly, this anti-tumor effect was found to be independent of its role as a YAP1 inhibitor. nih.govnih.gov Instead, verteporfin was shown to exhibit selectivity for killing tumor cells by impairing the clearance of high-molecular-weight protein oligomers, particularly affecting p62 and the transcription factor STAT3 (signal transducer and activator of transcription 3). nih.gov This disruption of protein clearance, or proteotoxicity, is particularly effective in the hypoxic and nutrient-deprived microenvironment typical of CRC. nih.gov
| Cancer Type | Study Type | Key Research Findings | Mechanism of Action |
| Pancreatic Cancer | Phase I/II Clinical Trial | Verteporfin PDT was feasible, safe, and induced tumor necrosis in patients with locally advanced, inoperable cancer. ucl.ac.ukresearchgate.netcancerresearchuk.org | Photodynamic Therapy (PDT). cancerresearchuk.org |
| Pancreatic Cancer | Pilot Clinical Study | EUS-guided verteporfin PDT successfully induced a zone of necrosis in the majority of treated lesions. nih.gov | Photodynamic Therapy (PDT). nih.gov |
| Colon Cancer | In Vivo (Mouse Model) | Significantly reduced tumor multiplicity and size in an azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS)-induced model. nih.gov | Induces proteotoxicity; inhibits STAT3 signaling (YAP1-independent). nih.govnih.gov |
| Colon Cancer | In Vitro | Reduced the viability of cultured CRC cells. nih.gov | Inhibited cytokine-induced STAT3 activity. nih.gov |
Investigational Use in Ovarian Cancer, Hepatocellular Carcinoma, and Retinoblastoma
Verteporfin is being actively investigated for its therapeutic potential against several other malignancies, including ovarian cancer, hepatocellular carcinoma, and retinoblastoma.
For ovarian cancer , which is the most lethal gynecological cancer, PDT with verteporfin offers a new therapeutic avenue. nih.gov To overcome the lack of tumor specificity of free verteporfin, researchers have encapsulated it within nanostructured lipid carriers (NLCs). nih.govnih.gov In vivo studies showed that NLC-verteporfin has a long circulation time and accumulates efficiently in tumors, including small peritoneal nodules. nih.gov When combined with laser light exposure, NLC-verteporfin significantly inhibited tumor growth in mice without the severe phototoxic side effects observed with free verteporfin. nih.govnih.gov
In hepatocellular carcinoma (HCC) , the most common type of primary liver cancer, PDT is being explored as a gentle locoregional treatment alternative. nih.govfrontiersin.org Experimental studies have demonstrated that PDT can effectively kill hepatoma cells and shrink tumor tissues. nih.gov The therapy works by generating reactive oxygen species (ROS) that destroy tumor cells and the blood vessels that supply them. nih.govnih.gov
For retinoblastoma , a malignant childhood eye tumor, verteporfin has shown efficacy both with and without light activation. nih.govnih.govarvojournals.org In vitro studies found that PDT using verteporfin efficiently kills chemotherapy-resistant and nonresistant retinoblastoma cell lines, as well as primary tumor cells. nih.govarvojournals.org Even without photoactivation, verteporfin was found to inhibit the growth and proliferation of human retinoblastoma cells. nih.gov This light-independent mechanism is linked to its ability to disrupt the YAP-TEAD signaling pathway, leading to the downregulation of proto-oncogenes. nih.gov
| Cancer Type | Research Model | Key Findings |
| Ovarian Cancer | In Vivo (Mice with ovarian tumors) | NLC-encapsulated verteporfin with PDT significantly inhibited tumor growth without visible toxicity. nih.govnih.gov |
| Ovarian Cancer | In Vitro (Human ovarian cancer cell lines) | Both free and NLC-verteporfin were internalized by cancer cells and strongly inhibited cell viability upon light exposure. nih.gov |
| Hepatocellular Carcinoma | Preclinical Models | PDT can effectively kill hepatoma cells and reduce tumor size. nih.gov |
| Retinoblastoma | In Vitro (Human retinoblastoma cell lines) | PDT with verteporfin effectively kills both chemotherapy-resistant and non-resistant cells. nih.govarvojournals.org |
| Retinoblastoma | In Vitro (Human retinoblastoma cell lines) | Without light, verteporfin inhibits cell growth by disrupting the YAP-TEAD signaling pathway. nih.gov |
Potential as an Adjuvant Therapy for Various Solid Tumors
Verteporfin shows significant promise as an adjuvant therapy, meaning it can be used to enhance the effectiveness of other cancer treatments for various solid tumors. frontiersin.org Its ability to be activated by light for PDT allows for localized tumor destruction, which can complement systemic treatments like chemotherapy. frontiersin.org The development of innovative drug-loaded nanomaterials is further re-emphasizing the role of verteporfin in tumor photoablation. frontiersin.org
One key area of investigation is its use as a radiosensitizer. Preclinical studies on brain tumors, including glioblastoma and malignant meningioma, have shown that pretreating cancer cells with verteporfin can make them more susceptible to the killing effects of radiation therapy. nih.gov This is particularly important for tumors like GBM, where radioresistance is a major cause of treatment failure and recurrence. nih.gov
Furthermore, verteporfin-based PDT can stimulate an anti-tumor immune response. nih.gov This immunogenic effect can potentially be combined with other treatments, such as immunotherapy, to achieve a more durable and systemic anti-cancer effect. For instance, in a mouse model of triple-negative breast cancer, combining verteporfin-PDT with the drug 5-aza-2'-deoxycytidine was shown to enhance the anti-tumor immune response. nih.gov Multifunctional nanoparticles delivering verteporfin can also be used as an adjuvant to augment the efficacy and reduce the side effects of conventional chemotherapy drugs. frontiersin.orgmdpi.com
Antifibrotic Applications Beyond Ocular Disease
Beyond its role in oncology, verteporfin has emerged as a potent antifibrotic agent, largely through its ability to inhibit the YAP pathway, which is a key driver of fibrotic processes. nih.govnih.gov
Evaluation in Renal Fibrosis Models
Verteporfin has been evaluated for its ability to combat renal fibrosis, a common pathway in the progression of chronic kidney disease. In a mouse model of unilateral ureteral obstruction (UUO), a standard method for inducing kidney fibrosis, verteporfin treatment demonstrated significant protective effects. nih.gov It was found to decrease tubular injury, inflammation, and the deposition of extracellular matrix. nih.gov
The compound also reduced the activation and proliferation of myofibroblasts, the primary cells responsible for producing scar tissue in the kidney. nih.gov This antifibrotic effect is mediated by verteporfin's inhibition of YAP, which in turn helps regulate the pro-fibrotic transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. nih.gov Studies in a model of angiotensin II-related hypertensive kidney injury also showed that verteporfin could attenuate vascular damage and reduce fibrosis. researchgate.net These findings suggest that YAP inhibition by verteporfin could be a beneficial strategy for treating tubulointerstitial inflammation and fibrosis in the kidney. nih.gov
| Study Model | Key Findings | Mechanism |
| Unilateral Ureteral Obstruction (UUO) in Mice | Decreased tubular injury, inflammation, and extracellular matrix deposition. nih.gov | Regulation of the TGF-β1/Smad signaling pathway. nih.gov |
| UUO in Mice | Reduced myofibroblast activation and proliferation. nih.gov | Inhibition of YAP. nih.gov |
| Angiotensin II-Hypertensive Mice | Attenuated vascular damage and reduced renal fibrosis. researchgate.net | Not specified. |
Role in Peyronie's Disease Pathology
Verteporfin is also being investigated as a potential medical treatment for Peyronie's disease (PD), a condition characterized by the formation of fibrotic plaques in the penis. nih.govmalefertilityandpeyroniesclinic.com The pathology of PD involves myofibroblasts, which are responsible for the excessive fibrotic processes that lead to plaque formation. nih.gov
In an in vitro study, myofibroblasts were cultured from plaque biopsies taken from patients with PD. nih.govnih.gov When these cells were treated with verteporfin, there was a significant decrease in the messenger RNA (mRNA) levels of numerous genes directly associated with fibrosis. nih.govrug.nl These included genes for collagen production (COL1A1), myofibroblast markers (ACTA2), and enzymes involved in collagen cross-linking (LOXL2, PLOD2). nih.govmdpi.com This downregulation of fibrosis-related genes suggests that verteporfin inhibits the fibrotic cascade downstream of YAP activation. nih.govnih.gov These findings indicate that verteporfin could block the pathological processes driven by myofibroblasts in PD plaque, presenting a novel therapeutic approach for the disease. malefertilityandpeyroniesclinic.comnih.gov
Combination Therapy Strategies and Synergistic Research
Rationale for Multi-Modal Therapeutic Regimens
The rationale for combining Visudyne PDT with other therapeutic agents stems from the need to address the multifaceted pathogenesis of neovascular retinal diseases and potentially reduce the burden associated with frequent treatments. retinalphysician.combmctoday.netentokey.comtouchophthalmology.comamdbook.org
Addressing Multifactorial Disease Pathogenesis
Neovascular AMD and other conditions involving CNV are now understood to be complex diseases driven by multiple factors, not solely angiogenesis mediated by VEGF. retinalphysician.combmctoday.netentokey.comtouchophthalmology.com While anti-VEGF agents effectively target the formation of new blood vessels and reduce leakage, they may not fully address established neovascularization or the underlying inflammatory and structural components of the disease. retinalphysician.combmctoday.netentokey.com Visudyne PDT, through its mechanism of targeting and occluding existing abnormal vessels, offers a complementary action to anti-VEGF therapy, which primarily prevents new vessel growth and reduces leakage. retinalphysician.combmctoday.net By combining modalities with different mechanisms of action, the aim is to achieve a more comprehensive treatment effect, potentially addressing both the vascular and extravascular components of the disease. retinalphysician.combmctoday.nettouchophthalmology.com This synergistic approach is intended to reduce inflammation, eradicate existing CNV, prevent future CNV, and lessen VEGF expression. touchophthalmology.com
Potential for Reduction in Treatment Burden
Monotherapy with anti-VEGF agents often requires frequent intravitreal injections to maintain visual and anatomical gains. retinalphysician.comentokey.com The prospect of reducing the frequency of these injections is a significant driver for investigating combination therapies. amdbook.orgaao.orgarvojournals.orgarvojournals.orgaetna.combiospace.com By potentially achieving more sustained effects through synergistic action, combination regimens involving Visudyne PDT may lead to fewer retreatment sessions and longer treatment-free intervals compared to anti-VEGF monotherapy. amdbook.orgaao.orgarvojournals.orgarvojournals.orgaetna.combiospace.com This reduction in treatment burden can have benefits for both patients and healthcare systems. amdbook.orgarvojournals.orgdovepress.comopenophthalmologyjournal.com Studies have explored whether combination therapy can allow for similar visual results while decreasing the number of required intravitreal injections. arvojournals.org
Combination with Anti-Vascular Endothelial Growth Factor (VEGF) Agents
The most extensively studied combination therapy involving Visudyne PDT is with anti-VEGF agents. This combination leverages the distinct mechanisms of action of both modalities to potentially improve outcomes and reduce treatment frequency. retinalphysician.comtouchophthalmology.comamdbook.orgarvojournals.orgaetna.com
Co-administration with Ranibizumab (B1194657), Aflibercept, and Pegaptanib
Clinical trials have investigated the co-administration of Visudyne PDT with various anti-VEGF agents, including ranibizumab (Lucentis), aflibercept (Eylea), and pegaptanib (Macugen). amdbook.orgarvojournals.orgaetna.comnih.govmdpi.comarvojournals.orgsouthcarolinablues.comtouchophthalmology.combmj.com
Studies like the SUMMIT program, which included the DENALI and MONT BLANC trials, evaluated the combination of Visudyne PDT and ranibizumab in patients with neovascular AMD. amdbook.orgarvojournals.org The EVEREST study specifically focused on the combination of Visudyne PDT and ranibizumab in patients with polypoidal choroidal vasculopathy (PCV). amdbook.orgdovepress.comophed.netmdpi.com
Research has also explored the combination of Visudyne PDT with aflibercept for PCV. bmj.comnih.govnih.gov The ATLANTIC study is a randomized trial evaluating aflibercept monotherapy compared to aflibercept with adjunctive Visudyne PDT in PCV patients. amdbook.org
Combination therapy involving Visudyne PDT and pegaptanib has also been investigated, with some studies suggesting potential benefits over monotherapy. aetna.comnih.govmdpi.comarvojournals.orgmdpi.com
Comparative Efficacy Analyses (Monotherapy vs. Combination Therapy)
Comparative studies have assessed the efficacy of Visudyne PDT in combination with anti-VEGF agents versus anti-VEGF monotherapy. The results have varied depending on the specific anti-VEGF agent, the disease subtype (e.g., AMD vs. PCV), and study design.
Some studies have shown that combination therapy can lead to a significant reduction in the number of anti-VEGF injections required compared to monotherapy, while achieving similar visual outcomes. amdbook.orgarvojournals.orgarvojournals.orgdovepress.comophed.netselecthealthofsc.comnih.gov For instance, the EVEREST II study demonstrated that ranibizumab plus Visudyne PDT required a median of 4.0 ranibizumab injections over 12 months, compared to 7.0 in the ranibizumab monotherapy group, while achieving superior visual acuity gains and polyp regression in PCV patients. dovepress.comophed.net A meta-analysis also indicated that adding PDT to anti-VEGF therapy required fewer subsequent injections. selecthealthofsc.com
However, not all studies have shown a significant advantage in visual acuity outcomes for combination therapy over anti-VEGF monotherapy, particularly in broader neovascular AMD populations. amdbook.orgselecthealthofsc.commolinahealthcare.com The DENALI and MONT BLANC studies, part of the SUMMIT program evaluating ranibizumab and Visudyne PDT combination, did not show a significant difference in visual outcomes compared to ranibizumab monotherapy at 12 months, although the combination group required slightly fewer treatments. amdbook.orgarvojournals.org A study comparing aflibercept monotherapy with combination therapy also failed to show an improvement in BCVA with the combination at 12 weeks. amdbook.org Conversely, for PCV, the EVEREST II study found that combination therapy with ranibizumab and Visudyne PDT was superior to ranibizumab monotherapy in improving best-corrected visual acuity (BCVA) at 12 months. dovepress.comophed.net
Data on comparative efficacy can be complex, with some studies suggesting that while visual acuity improvements may be similar, the benefit lies in the reduced treatment frequency with combination therapy. amdbook.orgarvojournals.orgarvojournals.orgdovepress.comophed.netselecthealthofsc.comnih.gov
Effects on Visual Outcomes and Anatomical Markers (e.g., Central Retinal Thickness)
Studies evaluating Visudyne PDT in combination with anti-VEGF agents have reported on effects on visual outcomes, typically measured by BCVA, and anatomical markers, such as central retinal thickness (CRT) or central subfield thickness (CST), often assessed by optical coherence tomography (OCT). arvojournals.orgarvojournals.orgopenophthalmologyjournal.comselecthealthofsc.comspandidos-publications.comnih.govcms.gov
Visual acuity improvements have been observed with combination therapies. arvojournals.orgdovepress.comopenophthalmologyjournal.commdpi.comarvojournals.orgophed.netnih.govnih.gov For example, the EVEREST II study reported a mean improvement of 8.3 letters in BCVA at 12 months with ranibizumab and Visudyne PDT combination therapy in PCV patients, compared to 5.1 letters with ranibizumab monotherapy. dovepress.comophed.net A meta-analysis also indicated that combined therapy resulted in significantly better mean changes in visual acuity at 12 and 24 months compared to PDT monotherapy in PCV. nih.gov
Anatomical improvements, such as reductions in CRT/CST and resolution of fluid, have also been assessed. amdbook.orgopenophthalmologyjournal.comselecthealthofsc.comspandidos-publications.comnih.govcms.gov Some studies have shown that combination therapy leads to significant decreases in CRT/CST. openophthalmologyjournal.comspandidos-publications.comnih.gov For instance, a study on pachychoroid neovasculopathy treated with anti-VEGF and full-dose PDT showed a significant decrease in mean central foveal thickness at 12 months. nih.gov While some meta-analyses suggest that adding PDT to anti-VEGF therapy can significantly correct CRT selecthealthofsc.com, other studies, like the aflibercept combination study, showed no benefit over monotherapy on anatomical endpoints including reduction in retinal thickness. amdbook.org OCT has been shown to be a useful tool for monitoring retinal morphological response to treatment, and studies indicate a correlation between vision improvement/stabilization and changes in retinal structure observed with OCT. cms.gov For PCV, combination therapy has also demonstrated superiority in achieving complete polyp regression compared to anti-VEGF monotherapy. dovepress.comophed.netnih.govnih.gov
| Study/Analysis | Combination Therapy | Monotherapy | Primary Outcome | Key Findings | Citation |
| DENALI/MONT BLANC (SUMMIT) | Visudyne PDT + Ranibizumab | Ranibizumab | Efficacy, Safety, Treatment Burden | No significant difference in visual outcomes at 12 months, slightly lower treatment burden with combination. amdbook.orgarvojournals.org | amdbook.orgarvojournals.org |
| EVEREST II (12 months) | Visudyne PDT + Ranibizumab (for PCV) | Ranibizumab | BCVA, Polyp Regression, Injections | Superior BCVA gains (8.3 vs 5.1 letters), superior polyp regression (69.3% vs 34.7%), fewer injections (median 4.0 vs 7.0). dovepress.comophed.net | dovepress.comophed.net |
| Aflibercept Combo Study | Visudyne PDT + Aflibercept | Aflibercept | BCVA, Anatomical Endpoints | Failed to show improvement in BCVA or anatomical endpoints compared to monotherapy at 12 weeks. amdbook.org | amdbook.org |
| Meta-analysis (Anti-VEGF + PDT vs. Anti-VEGF) | Anti-VEGF + PDT | Anti-VEGF | Visual Acuity, CRT, Injections | Significantly corrected visual acuity and CRT, required fewer subsequent injections. selecthealthofsc.com | selecthealthofsc.com |
| Meta-analysis (PDT + Anti-VEGF vs. PDT for PCV) | PDT + Anti-VEGF | PDT | Visual Acuity, Lesion Resolution, Hemorrhage | Better visual acuity at 12 and 24 months, lower retinal hemorrhage, no effect on lesion resolution/recurrence. nih.gov | nih.gov |
| Pachychoroid Neovasculopathy Study | Anti-VEGF + Full-dose PDT | Not applicable | BCVA, CFT, CCT, Retreatment Rate | Significantly better BCVA and decreased CFT/CCT at 12 months, reduced treatment burden. nih.gov | nih.gov |
| CLOVER Trial | Ranibizumab followed by PDT | Monthly Ranibizumab | Visual Improvement, Injections | Similar visual results, significantly fewer intravitreal injections in combination group. arvojournals.org | arvojournals.org |
| Study (Low-fluence PDT + Pegaptanib) | Low-fluence PDT + Intravitreal Pegaptanib Sodium | Pegaptanib | BCVA, CMT, CAS, Injection Frequency | No statistically significant difference in overall mean BCVA or changes in CMT/CAS, lower intravitreal injection frequency with combination. nih.gov | nih.gov |
Note: Data presented in the table are based on the provided search snippets and may represent selected findings from the referenced studies.
Integration with Anti-Inflammatory Agents (e.g., Triamcinolone (B434) Acetonide, Dexamethasone)
The rationale for combining Visudyne with anti-inflammatory agents stems from the understanding that inflammation plays a role in the pathogenesis of conditions treated with PDT, such as neovascular AMD. tandfonline.comreviewofophthalmology.com Corticosteroids like triamcinolone acetonide and dexamethasone (B1670325) possess anti-inflammatory and anti-angiogenic properties. amdbook.orgfishersci.caresearchgate.netmims.comfishersci.noguidetopharmacology.orgresearchgate.net Combining these agents with Visudyne PDT may help to counteract inflammation and reduce the regrowth of abnormal blood vessels, potentially leading to improved visual outcomes and reduced retreatment rates. nih.govtandfonline.comnih.gov
Pilot studies have investigated the combination of intravitreal triamcinolone acetonide (IVTA) with Visudyne therapy for CNV due to AMD. Some small-scale, uncontrolled studies suggested potential benefits of this combination. nih.govtandfonline.com For instance, one study involving newly treated patients with CNV showed a mean improvement in visual acuity at 12 months following combination therapy. tandfonline.comcapes.gov.br Another pilot study investigating the combination of verteporfin PDT and intravitreal triamcinolone acetonide in patients with CNV due to AMD with retinochoroidal anastomosis (RCA)/retinal angiomatous proliferation (RAP) demonstrated stabilization and improvement of visual acuity and a decrease in retinal thickness. arvojournals.org
Research has also explored the combination of Visudyne with dexamethasone. The RADICAL Phase 2 study evaluated Visudyne-Lucentis combination therapies, with or without dexamethasone, against Lucentis monotherapy in patients with wet AMD. Results indicated that the combination approach led to significantly fewer visits requiring retreatment compared to monotherapy. amdbook.orgglobenewswire.comnih.gov Specifically, the triple therapy group (Visudyne, Lucentis, and dexamethasone) showed a lower mean number of retreatment visits over 24 months. amdbook.orgamdbook.org
While promising results have been observed in early studies, the potential benefits of combining Visudyne with anti-inflammatory agents need to be carefully weighed against potential risks associated with corticosteroid use, such as increased intraocular pressure and cataract progression, which have been noted in trials of corticosteroid monotherapy. nih.govtandfonline.com
Here is a summary of findings from selected studies on Visudyne in combination with anti-inflammatory agents:
| Study Type | Anti-Inflammatory Agent | Condition Treated | Key Finding | Source |
| Pilot Study | Intravitreal Triamcinolone Acetonide | CNV due to AMD | Suggested potential benefits, including visual acuity improvement and reduced treatment frequency. | tandfonline.comcapes.gov.br |
| Pilot Study | Intravitreal Triamcinolone Acetonide | CNV due to AMD (RCA/RAP) | Achieved stabilization and improvement of visual acuity and decreased retinal thickness. | arvojournals.org |
| Phase II Randomized Study (RADICAL) | Dexamethasone (in combination with Lucentis) | Wet AMD | Combination therapy (including triple therapy) led to significantly fewer retreatment visits. | amdbook.orgglobenewswire.comnih.gov |
Combination with Chemotherapeutic Agents for Enhanced Cytotoxicity
The cytotoxic nature of Visudyne's mechanism of action, which involves the generation of reactive oxygen species, has led to investigations into its potential synergy with chemotherapeutic agents in cancer treatment. mims.compatient.info Combining PDT with chemotherapy can potentially enhance the anti-tumor effect by targeting different pathways and overcoming resistance mechanisms. frontiersin.orgoncotarget.commdpi.com
Research in preclinical models has explored the combination of Visudyne with various cytotoxic agents. For example, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that combining Visudyne with agents like fendiline (B78775) can significantly inhibit cell viability. researchgate.net In these studies, Visudyne demonstrated strong inhibition of viability as a single agent in certain PDAC cell lines, and this inhibition was further enhanced when combined with fendiline at specific concentrations. researchgate.net
Another area of investigation involves combining Visudyne with other photosensitizers or related compounds. A study utilizing a 3D model for ovarian cancer demonstrated that a combination of Visudyne and a lipid-anchored liposomal formulation of benzoporphyrin derivative enhanced PDT efficacy compared to either formulation alone, achieving enhanced photodamage at lower light doses. researchgate.netnih.gov
Furthermore, research has explored the combination of verteporfin-PDT with immunomodulatory chemotherapy agents like 5-aza-2'-deoxycytidine (5-ADC) in triple negative breast cancer models. In vitro experiments showed a synergistic cytotoxic effect of this combination compared to monotherapies, with induction of apoptotic and immune response markers in cancer cells. frontiersin.org
Clinical trials are also exploring the use of verteporfin, even without light activation, as a potential chemotherapeutic agent in certain cancers. A Phase I/II trial is investigating the use of liposomal verteporfin (Visudyne) in treating recurrent high-grade EGFR-mutated glioblastoma, utilizing Visudyne by itself to potentially kill tumor cells sensitive to verteporfin. mycancergenome.org
These findings suggest that Visudyne, through its cytotoxic mechanism, holds potential for synergistic interactions when combined with various chemotherapeutic agents, both in the context of PDT and potentially as a standalone agent in specific cancer types.
Here is a summary of findings on Visudyne in combination with chemotherapeutic agents:
| Combination Partner(s) | Disease Model / Cell Line | Key Finding | Source |
| Fendiline | PDAC cells | Significant inhibition of cell viability, enhanced when combined with Visudyne. | researchgate.net |
| Lipid-anchored liposomal benzoporphyrin derivative | Ovarian cancer (3D model) | Enhanced PDT efficacy and photodamage at lower light doses compared to single agents. | researchgate.netnih.gov |
| 5-aza-2'-deoxycytidine (5-ADC) | Triple negative breast cancer cells | Synergistic cytotoxic effect and induction of apoptotic and immune response markers. | frontiersin.org |
| Liposomal Verteporfin (without light activation) | Recurrent high-grade EGFR-mutated glioblastoma | Investigated in a clinical trial as a potential standalone chemotherapeutic agent. | mycancergenome.org |
Synergy with Surgical Interventions in Disease Management
Photodynamic therapy with Visudyne can offer synergistic benefits when integrated with surgical interventions in the management of certain diseases, particularly in oncology. The localized and targeted nature of PDT allows for precise treatment of abnormal tissue while minimizing damage to surrounding healthy structures, which can be advantageous in a surgical setting. upstate.edumdpi.commft.nhs.uk
In cancer treatment, PDT can be used as an adjunct to surgery to enhance therapeutic outcomes. Preoperative PDT may aim to reduce the extent of surgical resection required or improve the operability of the tumor. Studies have explored this approach in various cancers, including lung cancer, where combined preoperative PDT and surgery have shown success in reducing the extent of resection or making initially inoperable tumors operable. mdpi.com
Intraoperative PDT, performed during surgery, also holds potential for enhancing survival rates, particularly in cancers where complete surgical removal is challenging. For instance, pleural PDT administered during surgery has been evaluated in patients with non-small cell lung cancer metastatic to the pleura. mdpi.com
While the provided search results specifically highlight the synergy of PDT with surgery in oncology, the principle of combining a localized, tissue-damaging therapy like Visudyne PDT with surgical removal or intervention can be conceptually applied to other conditions involving abnormal tissue growth or structures that are amenable to surgical management. The targeted vascular occlusion caused by Visudyne PDT could potentially complement surgical procedures aimed at removing or modifying such structures.
Further research is needed to fully explore and establish the synergistic potential of Visudyne PDT in combination with various surgical interventions across different disease areas.
Here is a conceptual overview of the synergy between Visudyne PDT and surgical interventions:
| Approach | Potential Benefit | Application Context (Examples from search results) |
| Preoperative PDT | Reduce extent of required surgery, improve tumor operability. | Lung cancer |
| Intraoperative PDT | Enhance treatment of residual disease, potentially improve survival rates. | Malignant pleural mesothelioma |
| Postoperative PDT | Target residual microscopic disease or prevent recurrence (less directly supported by provided results). | Conceptual application |
Challenges and Future Research Directions in Verteporfin Studies
Impact of Global Supply Chain Fluctuations on Clinical Availability and Research Trajectories
Recent years have highlighted the vulnerability of the global supply chain for essential medicines, and verteporfin has been affected by this. Since May 2020, a persistent worldwide shortage of verteporfin (Visudyne®) has been reported, significantly impacting ophthalmological care globally. springermedizin.de The shortage is primarily attributed to manufacturing problems at a single factory in the United States, which appears to be the sole producer of verteporfin worldwide. springermedizin.deresearchgate.netuniversiteitleiden.nl This constrained supply has led to patients being undertreated, potentially resulting in significant and irreversible vision loss. springermedizin.denih.gov
The irregular and unpredictable delivery of new batches, coupled with unclear allocation strategies between different regions and countries, has exacerbated the problem. nih.govresearchgate.net This situation underscores the critical need for developing mitigation strategies to prevent future shortages of verteporfin and other unique ophthalmic medications. researchgate.netnih.gov Proposed strategies include mandatory stock keeping, compulsory licensing to alternative manufacturers, or incentivizing the development of competition through novel public-private partnerships. researchgate.netnih.gov Establishing a Medication Coordination Centre to monitor supply and stocks along the supply chain and at end users could also facilitate rapid responses to shortages, including coordinated redistribution of available stock. springermedizin.de The ongoing shortage has also spurred research into alternative treatment strategies and the potential efficacy of "no-dose" PDT, where the laser treatment is applied without the photosensitizer, though further randomized controlled trials are needed to validate this approach. nih.govru.nl
Investigation of Mechanisms Underlying Therapeutic Resistance to Verteporfin
Therapeutic resistance poses a significant challenge in the long-term efficacy of photodynamic therapy with verteporfin. Mechanisms of resistance to PDT in general can be multifaceted, involving altered photosensitizer uptake and efflux, increased inactivation of reactive oxygen species (ROS), activation of survival pathways, and enhanced repair of cellular damage. dovepress.comnih.gov
Specifically in the context of PDT, resistance mechanisms can be related to altered drug uptake and efflux rates or altered intracellular trafficking of the photosensitizer. nih.gov Increased inactivation of reactive oxygen species is also associated with PDT resistance, often mediated by antioxidant detoxifying enzymes and the activation of heat shock proteins. dovepress.comnih.govmdpi.com Furthermore, PDT can induce stress response genes, leading to the modulation of proliferation and the induction of survival pathways. nih.gov Enhanced repair of damage to proteins, membranes, and occasionally DNA can also contribute to resistance. nih.govmdpi.com PDT-induced tissue hypoxia, resulting from vascular damage and photochemical oxygen consumption, may also play a role in the emergence of resistant cells. nih.gov
Studies have explored the efficacy of verteporfin PDT against chemotherapy-resistant cell lines, suggesting that in some cases, chemotherapy resistance may not influence the efficacy of PDT. arvojournals.org However, expression of multidrug resistance-related proteins could potentially lead to the secretion of verteporfin through ABC transporter activity or similar mechanisms after cellular uptake. arvojournals.org Autophagy has also been identified as a potential resistance mechanism to PDT in melanoma, where it can serve as a pro-survival mechanism for tumor cells. mdpi.comfrontiersin.org
Development of Novel Photosensitizers with Improved Biological Characteristics
The development of novel photosensitizers with improved biological characteristics is a key area of future research aimed at overcoming the limitations of current agents like verteporfin. Ideal photosensitizers should exhibit low dark toxicity, preferential uptake by the target tissue, rapid clearance from normal tissues to minimize side effects, and a strong absorption peak in the red to near-infrared spectral region (650-800 nm) for better tissue penetration. nih.gov
While tetrapyrrole structures, including porphyrins, chlorins, and bacteriochlorins, have been widely investigated and form the basis of clinically approved photosensitizers like verteporfin, there is ongoing research into other molecular structures. nih.govmdpi.com These include synthetic dyes such as phenothiazinium, squaraine, and BODIPY, as well as transition metal complexes and natural products like hypericin (B1674126) and curcumin. nih.gov
Challenges with first-generation photosensitizers, such as long-term skin photosensitivity and insufficient penetration into deep tumors, have driven the development of second-generation photosensitizers with improved targeting and photophysical properties. mdpi.com Research is also focusing on targeted PDT, where photosensitizers are conjugated to ligands like antibodies or peptides to enhance their selectivity for specific cellular receptors. nih.gov Nanotechnology is contributing significantly to this field, with approaches involving nanoparticle delivery of photosensitizers, fullerene-based photosensitizers, and the use of upconverting nanoparticles to improve light penetration. nih.gov Novel photosensitizers with high singlet oxygen quantum yields and efficient cellular internalization are being designed and evaluated for their potential in PDT. rsc.org
Optimization of Light Delivery Parameters for Targeted Photodynamic Activation
Optimizing light delivery parameters is crucial for maximizing the efficacy of photodynamic therapy while minimizing damage to healthy tissues. Effective PDT requires the coordinated interplay of the light source, the photosensitizer, and the delivery device appropriate for the target tissue. researchgate.net The choice of light source (lasers, LEDs, or lamps) depends on factors such as the target location, the specific photosensitizer used, and the required light dose. researchgate.net Optical fiber-based devices are typically employed for delivering light close to the target tissue, especially for interstitial PDT in solid tumors. researchgate.netmdpi.com
Key parameters for optimization include light fluence (the amount of light energy delivered per unit area), irradiance (the power density of the light), and the duration of light exposure. The optical properties of the tissue itself, such as scattering and absorption, also significantly influence light distribution within the target volume. researchgate.netnih.gov
Advanced Pharmacological Studies for Expanded Light-Independent Verteporfin Applications
Beyond its traditional use in light-activated PDT, there is growing interest in the light-independent pharmacological properties of verteporfin. Recent research has focused on verteporfin's ability to inhibit Hippo pathway-mediated signaling, particularly the interaction between YAP and TEAD proteins, which plays a crucial role in tumor initiation and progression in various cancers. oup.comnih.gov This light-independent activity makes verteporfin a candidate for systemic chemotherapy applications. nih.gov
Studies have shown that verteporfin can induce a rapid drop in YAP and TAZ protein levels and inhibit cell proliferation in various cancer cell lines, including melanoma. nih.gov While some studies support the YAP/TAZ-independent action of verteporfin, its ability to produce reactive oxygen species in a light-independent manner has also been observed and may contribute to its cytotoxicity in certain cancer cells, such as acute lymphoblastic leukemia. nih.govresearchgate.net The light-independent cytotoxicity of verteporfin was initially overlooked but is now being actively investigated, opening up possibilities for its application in systemic cancer therapy without photoirradiation. nih.gov
Advanced pharmacological studies are exploring novel formulations and delivery systems to enhance the therapeutic effectiveness of verteporfin in light-independent applications and mitigate off-target effects. For example, research is underway to develop carrier-free nanosuspensions of verteporfin to address the challenges associated with its hydrophobic nature and the need for lipid-mediated delivery in traditional formulations. oup.com Encapsulating verteporfin in polymeric microparticles or extracellular vesicles is also being investigated for targeted delivery in cancers like glioblastoma and neuroblastoma, aiming to improve its bioavailability and reduce non-specific toxicity. acs.orgrsc.org These studies highlight the potential to repurpose verteporfin as a promising agent for various cancers by targeting specific pathways or inducing light-independent cellular effects. researchgate.net
Exploration of Genetic Biomarkers for Predicting Treatment Response (e.g., MTHFR-C677T polymorphism)
Identifying genetic biomarkers that can predict a patient's response to verteporfin therapy is an important area of research to personalize treatment strategies and improve outcomes. While much of the research on genetic biomarkers in ophthalmology has focused on predicting response to anti-VEGF therapies for neovascular age-related macular degeneration (nAMD), there is also interest in identifying similar markers for PDT with verteporfin. tandfonline.comresearchgate.net
One genetic variant that has been explored in relation to verteporfin PDT response is the C677T polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene. nih.govhu.edu.jo This polymorphism (rs1801133) has been investigated as a potential predictor of satisfactory short-term responsiveness of AMD-related choroidal neovascularization (CNV) to PDT with verteporfin. nih.gov
A retrospective study examined the outcomes of patients treated with verteporfin PDT for neovascular AMD and found a strong correlation between the CT and TT genotypes of the MTHFR-C677T variant and the likelihood of being a non-responder based on the number of scheduled PDT treatments and changes in best-corrected visual acuity. nih.gov The study indicated a gene-dosage effect, where the possibility of a good response appeared proportional to the number of polymorphic T-alleles. nih.gov
| MTHFR-C677T Genotype | Odds Ratio (TN-PDT-V, R to NR) | 95% Confidence Interval | P-value | Odds Ratio (∆-BCVA, R to NR) | 95% Confidence Interval | P-value |
| CT | 0.19 | [0.12–0.32] | < 0.001 | 0.24 | [0.15–0.39] | < 0.001 |
| TT | 0.09 | [0.04–0.21] | < 0.001 | 0.03 | [0.01–0.11] | < 0.001 |
TN-PDT-V: Total Number of Scheduled PDT-V; ∆-BCVA: Change of Best-Corrected Visual Acuity; R: Responder; NR: Non-Responder.
These findings suggest that MTHFR-C677T genotyping could provide a rational basis for optimizing the future clinical application of verteporfin PDT, particularly in combined treatment regimens for AMD-related CNV, by highlighting the potential influence of thrombophilia on treatment efficacy. nih.gov Further research is needed to validate these findings and explore other potential genetic biomarkers that may influence verteporfin uptake, metabolism, or the cellular response to PDT. researchgate.net
Design and Execution of Prospective Clinical Trials for Expanded Indications and Optimized Combination Regimens
The future of verteporfin research involves the design and execution of prospective clinical trials to explore expanded indications and optimize combination regimens. While verteporfin is currently approved for specific ophthalmic conditions like predominantly classic subfoveal choroidal neovascularization due to AMD, pathologic myopia, or presumed ocular histoplasmosis, its role has shifted in clinical practice with the advent of anti-VEGF therapies. universiteitleiden.nlaetna.comtouchophthalmology.com However, it remains a major treatment option for conditions like polypoidal choroidal vasculopathy and chronic central serous chorioretinopathy. universiteitleiden.nlresearchgate.netnih.gov
Clinical trials are essential to evaluate the efficacy and safety of verteporfin for other potential indications where its mechanism of action, either light-dependent or light-independent, may offer therapeutic benefits. For instance, clinical studies have demonstrated the technical feasibility of PDT for locally advanced pancreatic ductal adenocarcinoma, and preclinical literature suggests PDT could overcome drug resistance in aggressive diseases. aetna.com
Furthermore, prospective trials are needed to investigate optimized combination regimens involving verteporfin. Combining verteporfin PDT with anti-angiogenic agents like ranibizumab (B1194657) has shown potential to improve visual outcomes and reduce the number of treatments in eyes with CNV due to AMD, warranting further evaluation in randomized, controlled clinical trials. aetna.comamerihealthcaritasla.com
Beyond ophthalmic uses, clinical trials are being designed to explore the light-independent applications of verteporfin, particularly in oncology. A Phase I/II trial (NCT04590664) is underway to study the safety and efficacy of liposomal verteporfin as a standalone treatment for recurrent high-grade EGFR-mutated glioblastoma, utilizing its potential light-independent anti-tumor effects. mycancergenome.org This trial represents a significant step in exploring verteporfin's utility beyond PDT and in systemic cancer therapy. Future clinical trials will be crucial in establishing the role of verteporfin in these expanded indications and optimized combination strategies, ultimately aiming to improve patient outcomes.
| Clinical Trial Identifier | Phase | Condition(s) | Intervention(s) | Status | Reference |
| NCT04590664 | Phase 1/Phase 2 | Recurrent High Grade EGFR-Mutated Glioblastoma | Verteporfin (Liposomal Verteporfin) | Recruiting | mycancergenome.org |
Longitudinal Studies on Long-Term Outcomes of Verteporfin-Based Therapies
Long-term studies have investigated the durability and effectiveness of Verteporfin PDT for various chorioretinal conditions, particularly central serous chorioretinopathy (CSC) and choroidal neovascularization (CNV) secondary to conditions like ocular histoplasmosis syndrome (OHS).
Research into the long-term outcomes of half-dose Verteporfin PDT for CSC has shown significantly better visual acuity outcomes and lower recurrence rates compared to untreated controls over extended follow-up periods nih.govnih.govresearchgate.net. One study with a mean follow-up of 74.1 months included 192 eyes, finding that the half-dose Verteporfin PDT group had significantly better mean logMAR visual acuity at the last follow-up compared to the untreated group (P=.005) nih.govnih.gov. The mean visual improvement in the treated group was 1.8 lines, versus 0.0 lines in the untreated group (P<.001) nih.govnih.gov. Recurrence of CSC occurred in 20% of treated eyes compared to 53.8% of untreated eyes (P<.001) nih.govnih.gov. Survival analysis indicated that treated eyes were significantly less likely to experience CSC recurrence nih.govresearchgate.net. Another study focusing on chronic CSC reported that half-dose PDT resulted in best-corrected visual acuity improvement from a mean logMAR of 0.52 to 0.42 (p<0.05) over an average follow-up of 19.3 months, with final follow-up ranging from 5 to 70 months tandfonline.comdovepress.com. Central retinal thickness and choroidal thickness also significantly decreased tandfonline.comdovepress.com. Complete resolution of subretinal fluid accumulation was observed in 91% of eyes at the final follow-up tandfonline.comdovepress.com. Recurrence was noted in 18% of eyes within the follow-up period, which was consistent with other studies using half-dose Verteporfin tandfonline.comdovepress.com. A study with a mean follow-up of approximately 5 years in patients with chronic CSC treated with Verteporfin PDT reported good visual outcomes, with a mean best-corrected visual acuity improvement of 0.15 ± 0.31 logMAR researchgate.netnih.gov. Resolution of subretinal fluid occurred in 77% of eyes one month post-treatment, with recurrence observed in 24.5% of eyes nih.gov. Retreatment with PDT in cases of recurrence showed a 90% success rate researchgate.netnih.gov.
For CNV secondary to OHS, long-term efficacy of Verteporfin PDT has also been reported arvojournals.org. A retrospective review with a median follow-up of 46 months included 39 eyes arvojournals.org. Mean pretreatment visual acuity was significantly higher in eyes with juxtafoveal lesions compared to those with subfoveal lesions arvojournals.org. Visual acuity remained stable or improved in 61% of patients with subfoveal lesions and 38% with juxtafoveal lesions arvojournals.org.
Longitudinal studies are crucial for understanding the sustained effects of Verteporfin-based therapies, identifying factors associated with long-term outcomes, and determining the need for retreatment in chronic or recurrent conditions nih.govnih.govnih.gov.
Interactive Data Table: Long-Term Outcomes of Half-Dose Verteporfin PDT for CSC
| Study (Primary Follow-up) | Number of Eyes | Mean Follow-up (months) | Mean Baseline LogMAR VA | Mean Final LogMAR VA | Mean VA Improvement (lines) | CSC Recurrence Rate (Treated) | CSC Recurrence Rate (Untreated) | P-value (Recurrence) |
| Study 1 nih.govnih.gov | 192 | 74.1 | Not specified | Significantly better than untreated | 1.8 | 20% | 53.8% | <.001 |
| Study 2 tandfonline.comdovepress.com | 45 | 19.3 (range 5-70) | 0.52 | 0.42 | ~1 line | 18% | Not applicable | <0.05 (VA) |
| Study 3 researchgate.netnih.gov | 94 | 58.1 ± 20.3 | Not specified | Improved by 0.15 ± 0.31 | ~1.5 lines | 24.5% | Not applicable | Not specified |
Comparative Effectiveness Research in the Evolving Therapeutic Landscape of Related Conditions
The therapeutic landscape for chorioretinal conditions, particularly nAMD, has significantly evolved with the introduction of anti-VEGF therapies, which have largely superseded Verteporfin monotherapy for this indication mdpi.comnihr.ac.uk. Comparative effectiveness research has focused on evaluating the role of Verteporfin PDT, both as monotherapy and in combination with anti-VEGF agents, relative to anti-VEGF monotherapy for various conditions.
For nAMD, anti-VEGF monotherapy has demonstrated superior efficacy compared to Verteporfin PDT monotherapy in improving final best-corrected visual acuity arvojournals.orgamerihealthcaritasla.com. Early comparative studies and meta-analyses indicated that while Verteporfin PDT was better than control in terms of visual outcomes, it was not superior to ranibizumab amerihealthcaritasla.com. A review of patients from phase III trials showed that after 12 months, ranibizumab therapy exceeded outcomes for Verteporfin PDT for nAMD across several metrics, including the proportion of patients losing less than 15 letters and the proportion gaining more than 15 letters amerihealthcaritasla.com.
However, Verteporfin PDT continues to play a role in the management of other conditions and in combination therapies nihr.ac.uktandfonline.com. For polypoidal choroidal vasculopathy (PCV), a subtype of neovascular AMD, combination therapy with Verteporfin PDT and a VEGF inhibitor has shown benefits in improving visual acuity and achieving polyp regression mdpi.comtandfonline.comresearchgate.net. Studies like EVEREST demonstrated that a significantly greater percentage of patients with PCV receiving Verteporfin PDT alone or in combination with ranibizumab achieved complete regression of polyps compared to ranibizumab alone researchgate.net. While no significant differences were always observed in average visual acuity changes among groups (ranibizumab alone, PDT alone, and combination), the effect of combination therapy on PCV was notable mdpi.com.
Comparative effectiveness research highlights that while anti-VEGF therapy is the preferred treatment for many nAMD cases, Verteporfin PDT remains an important tool, particularly in combination with anti-VEGF for PCV and as a primary treatment for conditions like CSC and certain other types of CNV mdpi.comnihr.ac.uktandfonline.comresearchgate.net. Future research continues to investigate the optimal role of Verteporfin in the context of evolving therapies and for conditions where its specific mechanism of action provides a distinct advantage nihr.ac.uk.
Interactive Data Table: Comparative Outcomes in PCV Treatment
| Study (Primary Endpoint) | Treatment Group 1 | Treatment Group 2 | Treatment Group 3 | Complete Polyp Regression (Group 1) | Complete Polyp Regression (Group 2) | Complete Polyp Regression (Group 3) | P-value (Comparison) |
| EVEREST mdpi.comresearchgate.net | Ranibizumab alone | Verteporfin PDT alone | Ranibizumab + Verteporfin PDT | 28.6% | 71.4% | 77.8% | <0.005 (vs Group 1) |
Q & A
Q. How can organ-on-a-chip models advance mechanistic studies of Visudyne’s retinal toxicity?
- Develop microfluidic retinal models with endothelial and photoreceptor co-cultures. Monitor barrier integrity via transepithelial electrical resistance (TEER) and cytokine release profiles post-treatment. Compare results to in vivo histopathology .
Methodological Tools and Data Presentation
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Table 1: Example data table for Visudyne dose-response studies.
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Figure 1: Proposed workflow for resolving data contradictions using meta-regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
